Masp-2-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H21N7O3S |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
N-[[4-(2-amino-1H-imidazol-5-yl)phenyl]methyl]-2-[5-(benzenesulfonamido)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C22H21N7O3S/c23-22-27-14-19(28-22)16-8-6-15(7-9-16)11-26-21(30)10-20-24-12-17(13-25-20)29-33(31,32)18-4-2-1-3-5-18/h1-9,12-14,29H,10-11H2,(H,26,30)(H3,23,27,28) |
InChI 键 |
GXRJVYGQDVQTHK-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
MASP-2-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of MASP-2-IN-1, a novel small molecule inhibitor of the mannan-binding lectin-associated serine protease-2 (MASP-2). This document collates available preclinical data, outlines relevant experimental methodologies, and visualizes the complex biological pathways involved to support further research and development in the field of complement-mediated diseases.
Core Mechanism of Action
This compound, also identified as Compound 77, is a potent inhibitor targeting MASP-2, a key enzyme in the lectin pathway of the complement system. The lectin pathway is a critical component of the innate immune system, activated by the binding of pattern recognition molecules, such as mannose-binding lectin (MBL) and ficolins, to carbohydrates on the surface of pathogens and altered host cells. Upon activation, MASP-2 cleaves complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a), a central step in the complement cascade. This cascade results in opsonization, inflammation, and the formation of the membrane attack complex, ultimately leading to cell lysis.
By inhibiting MASP-2, this compound effectively blocks the downstream activation of the lectin pathway. This targeted inhibition is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases where excessive complement activation is a key pathological driver.
Quantitative Data Summary
The following table summarizes the available in vitro pharmacological data for this compound. This data provides a snapshot of its potency, selectivity, and initial pharmacokinetic properties.
| Parameter | Value | Species | Notes |
| IC50 vs. MASP-2 | 11.4 nM | - | Demonstrates high potency against the primary target. |
| IC50 vs. MASP-3 | 13.2 µM | - | Shows significantly lower potency against the related protease MASP-3, indicating a degree of selectivity. |
| IC50 vs. hERG | 175 µM | Human | Weak inhibitory activity against the hERG channel, suggesting a lower risk of cardiac side effects. |
| Plasma Stability (t1/2) | 4.4 hours | Mouse | Indicates relatively poor stability in mouse plasma, a factor for consideration in in vivo studies. |
Signaling Pathway and Inhibition
The lectin pathway of the complement system is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition molecules (PRMs) like MBL and ficolins. This binding leads to the activation of MASP-1, which in turn activates MASP-2. Activated MASP-2 then cleaves C4 and C2 to form the C3 convertase. This compound acts by directly inhibiting the enzymatic activity of MASP-2, thereby halting the progression of this cascade.
Caption: The Lectin Pathway of Complement Activation and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not yet publicly available. However, based on standard methodologies in the field, the following protocols are representative of the likely assays conducted.
MASP-2 Enzyme Inhibition Assay (C4 Cleavage)
This assay is designed to measure the ability of an inhibitor to block the enzymatic activity of MASP-2 on its substrate, C4.
-
Plate Coating: 96-well microplates are coated with mannan (B1593421) to facilitate the binding of MBL-MASP complexes.
-
Complex Formation: A source of MBL-MASP complex (e.g., normal human serum or purified proteins) is added to the mannan-coated wells.
-
Inhibitor Incubation: Serial dilutions of this compound are added to the wells and incubated to allow for binding to MASP-2.
-
Substrate Addition: Purified C4 is added to the wells.
-
Cleavage Reaction: The plate is incubated to allow for the cleavage of C4 by active MASP-2, leading to the deposition of C4b on the plate surface.
-
Detection: A labeled antibody specific for C4b is added, followed by a substrate that generates a detectable signal (e.g., colorimetric or fluorometric).
-
Data Analysis: The signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, providing an early indication of its in vivo half-life.
-
Compound Incubation: this compound is incubated in plasma (e.g., mouse or human) at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic degradation in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining this compound in each sample is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of the compound remaining at each time point is plotted, and the half-life (t1/2) is calculated from the degradation rate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a MASP-2 inhibition assay.
Caption: A generalized experimental workflow for determining the IC50 of a MASP-2 inhibitor.
Concluding Remarks
This compound is a potent and selective small molecule inhibitor of MASP-2 with a clear mechanism of action that involves the direct inhibition of the lectin complement pathway. The available data suggests its potential as a therapeutic agent for complement-mediated diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic/pharmacodynamic properties in relevant disease models. This guide serves as a foundational resource for professionals engaged in the ongoing research and development of novel complement-targeting therapies.
The Pivotal Role of MASP-3 in the Complement System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannan-binding lectin-associated serine protease-3 (MASP-3) has emerged from the shadows of its more-studied counterparts, MASP-1 and MASP-2, to reveal itself as a critical initiator of the alternative complement pathway. Initially considered a negative regulator of the lectin pathway, contemporary research has definitively established its primary function as the exclusive activator of pro-factor D (pro-FD) in resting blood, thereby providing a fundamental link between the lectin and alternative pathways.[1] This in-depth technical guide synthesizes current knowledge on MASP-3, detailing its structure, enzymatic activity, and central role in complement activation. Furthermore, it explores its implication in developmental processes, as evidenced by its connection to the rare 3MC syndrome, and highlights its potential as a therapeutic target. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of MASP-3, including quantitative data, detailed experimental protocols, and visual representations of its associated pathways.
Introduction to MASP-3
The complement system is a cornerstone of innate immunity, comprising a network of proteins that act in a cascade to eliminate pathogens and cellular debris.[2][3] Activation of this system occurs through three primary routes: the classical, lectin, and alternative pathways.[2][4] While the classical and lectin pathways are initiated by pattern recognition molecules binding to specific targets, the alternative pathway (AP) is subject to constant low-level activation that can be rapidly amplified on appropriate surfaces.[5][6]
MBL-associated serine proteases (MASPs) are the enzymatic effectors of the lectin pathway.[7][8] The MASP1 gene encodes for both MASP-1 and MASP-3 through alternative splicing.[9][10][11] While structurally similar to MASP-1, MASP-3 possesses a unique serine protease (SP) domain that confers a distinct functional profile.[9] Unlike MASP-1 and MASP-2, MASP-3 does not cleave the canonical complement components C2 and C4.[9][12] For years, its function remained enigmatic, with some studies suggesting a regulatory role through competition with other MASPs for binding to recognition molecules like Mannan-Binding Lectin (MBL) and ficolins.[9][10]
A paradigm shift in our understanding of MASP-3 came with the discovery of its indispensable role in the activation of the alternative pathway.[5] It is now firmly established that MASP-3 is the primary physiological activator of pro-factor D (pro-FD) into its active form, factor D (FD).[1][13][14] Factor D is the rate-limiting enzyme of the AP, and its maturation is a critical checkpoint for AP activation.[15] This discovery has not only clarified the function of MASP-3 but has also revealed a crucial crosstalk between the lectin and alternative pathways.[1]
Beyond its role in immunity, MASP-3 has been implicated in embryonic development. Mutations in the MASP1 gene that specifically affect MASP-3 function are linked to 3MC syndrome, a rare autosomal recessive disorder characterized by a range of developmental abnormalities.[11][16][17][18][19] This underscores the multifaceted biological importance of MASP-3.
Structure and Molecular Characteristics
Human MASP-3 is a single-chain polypeptide of 728 amino acid residues.[9] It shares its N-terminal domains with MASP-1, which are encoded by common exons of the MASP1 gene.[11] These shared domains include:
-
CUB1 (C1r/C1s, Uegf, Bmp1) domain: Involved in binding to pattern recognition molecules.[9]
-
EGF-like (Epidermal Growth Factor-like) domain: [9]
-
CUB2 domain: Also contributes to the interaction with recognition molecules.[9]
-
CCP1 (Complement Control Protein) domain: [9]
-
CCP2 domain: [9]
The C-terminal serine protease (SP) domain is unique to MASP-3 and is what distinguishes its function from MASP-1.[9] In circulation, MASP-3 exists as a homodimer in the presence of calcium.[14] A significant and unusual feature of MASP-3 is that a large proportion, estimated to be over 70%, circulates in an activated form in resting blood, in contrast to MASP-1 and MASP-2 which are predominantly in their zymogen (inactive) forms.[20][21]
Quantitative Data
Table 1: Plasma Concentration of Human MASP-3
| Parameter | Value | Reference |
| Median Plasma Concentration | 5.0 µg/mL (approx. 50 nM) | [22] |
| Plasma Concentration Range | 1.8 - 10.6 µg/mL | [22] |
Table 2: Binding Affinities and Kinetics of MASP-3
| Interaction | Method | Association Rate Constant (ka) | Dissociation Rate Constant (kd) | Equilibrium Dissociation Constant (KD) | Reference |
| Recombinant Human MASP-3 and MBL | Surface Plasmon Resonance | - | - | 2.6 nM | [14] |
| Recombinant Human MASP-3 and L-ficolin | Surface Plasmon Resonance | - | - | 7.2 nM | [14] |
| MASP-3 SP domain and Ecotin | Surface Plasmon Resonance | 1.34 x 10³ M⁻¹s⁻¹ | 8.06 x 10⁻⁴ s⁻¹ | 601 nM | [23] |
Signaling Pathways and Functional Roles
The Central Role of MASP-3 in Alternative Pathway Activation
The primary and most critical function of MASP-3 is the maturation of pro-factor D. In resting blood, MASP-3 is the exclusive enzyme responsible for cleaving the inactive pro-FD to generate active factor D.[1] This process is essential for the initiation and amplification of the alternative pathway.
Once activated, factor D cleaves factor B (FB) that is bound to C3b [or its hydrolyzed form C3(H₂O)], forming the C3 convertase of the alternative pathway, C3bBb.[6][15] This convertase then cleaves more C3 into C3a and C3b, leading to a powerful amplification loop that is central to the effector functions of the complement system.
Interaction with Lectin Pathway Recognition Molecules
MASP-3, like MASP-1, associates with the pattern recognition molecules (PRMs) of the lectin pathway, such as MBL and ficolins.[9][10] This interaction is mediated by the N-terminal CUB domains.[9] While this association is fundamental to the function of MASP-1 and MASP-2 in initiating the lectin pathway cascade upon pathogen recognition, the significance of this complex formation for MASP-3's primary role in pro-FD activation is less clear. It has been proposed that this association helps to retain MASP-3 in circulation.[16]
Role in Developmental Processes and 3MC Syndrome
The discovery that mutations in the MASP1 gene leading to a loss of MASP-3 function cause 3MC syndrome (also known as Carnevale, Mingarelli, Malpuech, and Michels syndromes) has unveiled a previously unknown role for MASP-3 in embryonic development.[11][16][17][18][19] 3MC syndrome is characterized by craniofacial abnormalities, intellectual disability, and other developmental defects.[11][18][19] Interestingly, mutations in the genes for collectin-11 (CL-K1) and collectin-10 (CL-L1), which are also part of the lectin pathway, can also cause 3MC syndrome.[16][17] This suggests a developmental pathway where a complex of MASP-3 with these collectins is crucial, potentially in guiding neural crest cell migration.[16][19]
MASP-3 as a Therapeutic Target
Given its central and upstream role in activating the alternative pathway, MASP-3 has emerged as a highly attractive therapeutic target for a range of complement-mediated diseases.[5] Inhibition of MASP-3 offers a way to selectively block the alternative pathway while preserving the classical pathway, which is important for vaccine-induced immunity and defense against infections.[6] The relatively low systemic concentration and slow clearance of MASP-3 further enhance its appeal as a drug target.[6] Zaltenibart (OMS906), a humanized monoclonal antibody targeting MASP-3, is in clinical development for diseases driven by alternative pathway dysregulation.[6]
Key Experimental Protocols
Pro-Factor D Cleavage Assay
This assay is fundamental to assessing the enzymatic activity of MASP-3.
Objective: To determine the ability of MASP-3 to cleave pro-factor D into its active form.
Methodology:
-
Protein Expression and Purification: Recombinant mouse or human pro-FD and MASP-3 are expressed (e.g., in CHO cells) and purified using affinity chromatography.[7][16]
-
Incubation: Purified pro-FD is incubated with active recombinant MASP-3 in a suitable buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺) at 37°C.[22]
-
Time Course: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes). The reaction is stopped by adding SDS-PAGE loading buffer and heating.
-
Analysis by Western Blot: The samples are run on an SDS-PAGE gel and transferred to a PVDF or nitrocellulose membrane. The membrane is probed with a primary antibody specific for factor D. A secondary HRP-conjugated antibody is then used for detection via chemiluminescence.[9][16]
-
Interpretation: A shift in the molecular weight from pro-FD to the smaller active FD indicates successful cleavage by MASP-3.[16]
C3 Deposition Assay (Alternative Pathway)
This assay measures the functional activity of the alternative pathway, which is dependent on MASP-3-mediated factor D activation.
Objective: To quantify C3b deposition on an activating surface (e.g., zymosan) via the alternative pathway.
Methodology:
-
Plate Coating: A microtiter plate is coated with zymosan.
-
Serum Incubation: Test serum (e.g., from wild-type vs. MASP-3 deficient mice) is diluted in a buffer that chelates Ca²⁺ but contains Mg²⁺ (e.g., TBS/Mg/EGTA) to isolate the alternative pathway. The diluted serum is added to the zymosan-coated wells and incubated.[17]
-
Washing: The plate is washed to remove unbound serum components.
-
Detection: Deposited C3b is detected using a specific primary antibody (e.g., anti-C3b) followed by an HRP-conjugated secondary antibody.
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped.[17]
-
Quantification: The absorbance is read on a plate reader. Lower absorbance in MASP-3 deficient serum compared to wild-type indicates impaired alternative pathway activity.[17]
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the binding constants of MASP-3 with its interaction partners (e.g., MBL, ficolins, inhibitors).
Methodology:
-
Chip Preparation: One interacting partner (the "ligand," e.g., an anti-MASP-3 antibody or MBL) is immobilized on the surface of a sensor chip.[1][4]
-
Analyte Injection: The other interacting partner (the "analyte," e.g., MASP-3) is flowed over the chip surface at various concentrations.[15]
-
Data Acquisition: The binding is monitored in real-time as a change in the refractive index at the chip surface, which is proportional to the mass of analyte bound. This generates a sensorgram (response units vs. time).[4]
-
Kinetic Analysis: The association phase (during analyte injection) and dissociation phase (after injection stops) of the sensorgram are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[4][15]
Conclusion
MASP-3 has transitioned from a poorly understood component of the lectin pathway to a recognized keystone activator of the alternative pathway. Its exclusive role in the maturation of pro-factor D in resting blood fundamentally links two major arms of the complement system. The involvement of MASP-3 in both innate immunity and embryonic development highlights its biological significance. As a highly specific, upstream checkpoint in the alternative pathway, MASP-3 represents a promising target for the development of novel therapeutics for a variety of complement-mediated disorders. Continued research into the intricate mechanisms of MASP-3 activation and its diverse physiological roles will undoubtedly open new avenues for both basic science and clinical applications.
References
- 1. bioradiations.com [bioradiations.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Western Blot Protocol | Leinco Technologies [leinco.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Complement factor D antibody (26050-1-AP) | Proteintech [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Complement activation in factor D-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MASP3 - Creative Biolabs [creative-biolabs.com]
- 13. MASP-3 is the exclusive pro-factor D activator in resting blood: the lectin and the alternative complement pathways are fundamentally linked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The complex formation of MASP-3 with pattern recognition molecules of the lectin complement pathway retains MASP-3 in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. its.caltech.edu [its.caltech.edu]
- 18. researchgate.net [researchgate.net]
- 19. MASP-1 and MASP-3 Bind Directly to Aspergillus fumigatus and Promote Complement Activation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MASP3 deficiency in mice reduces but does not abrogate alternative pathway complement activity due to intrinsic pro-factor D activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Activation of the alternative complement pathway due to resistance of zymosan-bound amplification convertase to endogenous regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of MASP-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannan-binding lectin-associated serine protease-2 (MASP-2) is a critical enzyme in the lectin pathway of the complement system, a key component of the innate immune response. Dysregulation of the lectin pathway has been implicated in a variety of inflammatory and autoimmune diseases. Consequently, MASP-2 has emerged as a promising therapeutic target for the development of novel inhibitors. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of MASP-2 inhibitors.
The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs), such as mannan-binding lectin (MBL) and ficolins, to carbohydrate patterns on the surface of pathogens or altered host cells. This binding leads to the autoactivation of MASP-2.[1] Activated MASP-2 then cleaves complement components C4 and C2 to form the C3 convertase (C4b2a), a central step in the complement cascade.[1][2][3][4] This ultimately results in opsonization, inflammation, and the formation of the membrane attack complex (MAC), leading to cell lysis.
MASP-2 Signaling Pathway
The following diagram illustrates the central role of MASP-2 in the lectin pathway of complement activation.
Caption: MASP-2 signaling pathway in the lectin branch of the complement system.
Quantitative Data Summary of MASP-2 Inhibitors
The following table summarizes key in vitro data for selected MASP-2 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Inhibitor | Target | Assay Type | IC50 (nM) | KD (nM) | Reference |
| Narsoplimab | Human MASP-2 | Lectin Pathway Functional Assay (C5b-9) | ~1 | - | [5] |
| Narsoplimab | Human MASP-2 | Lectin Pathway Functional Assay (90% serum) | ~3.4 | - | [5] |
| Narsoplimab | Cynomolgus Monkey MASP-2 | Lectin Pathway Functional Assay (90% serum) | ~33 | - | [5] |
| Narsoplimab | Human MASP-2 | ELISA (binding to zymogen) | - | 0.062 | [5][6] |
| Narsoplimab | Human MASP-2 | ELISA (binding to active form) | - | 0.089 | [5] |
| Narsoplimab | Human MASP-2 | Surface Plasmon Resonance | - | 0.073 | [5][6] |
| SGMI-2 | MASP-2 | Wieslab Lectin Pathway Assay | ~66 | - | [1] |
| TFMI-2a | MASP-2 | Wieslab Lectin Pathway Assay | 35-384 | - | [7] |
| TFMI-2b | MASP-2 | Wieslab Lectin Pathway Assay | 35-384 | - | [7] |
| TFMI-2c | MASP-2 | Wieslab Lectin Pathway Assay | 35-384 | - | [7] |
| TFMI-2s | MASP-2 | C4 Deposition Assay | 423-3574 | - | [7] |
Experimental Protocols
Protocol 1: Lectin Pathway-Specific C4 Deposition Assay
This enzyme-linked immunosorbent assay (ELISA)-based method is designed to measure the inhibitory effect of a compound on MASP-2-mediated C4 deposition.
Principle:
The assay is performed on a microtiter plate coated with a ligand for a pattern recognition molecule, such as mannan (B1593421) for MBL. Incubation with a serum sample allows the MBL-MASP-2 complex to bind and become activated. Activated MASP-2 cleaves C4, and the resulting C4b fragment is deposited on the plate. The amount of deposited C4b is then quantified using a specific antibody. The inhibitory potential of a test compound is determined by its ability to reduce C4b deposition.
Materials:
-
96-well microtiter plates (e.g., Maxisorp)
-
Mannan from Saccharomyces cerevisiae
-
Bovine Serum Albumin (BSA)
-
Normal Human Serum (NHS)
-
Test inhibitor (e.g., Masp-2-IN-1)
-
C4-depleted serum (for controls)
-
Anti-C4 antibody (e.g., polyclonal goat anti-human C4)
-
HRP-conjugated secondary antibody (e.g., rabbit anti-goat IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Dilution buffer (e.g., Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺, GVB++)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of mannan solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Inhibitor and Serum Incubation:
-
Prepare serial dilutions of the test inhibitor in a suitable buffer.
-
In a separate plate, pre-incubate the diluted inhibitor with diluted NHS (e.g., 1:100 in GVB++) for 30 minutes at 37°C.
-
-
Complement Activation:
-
Transfer 100 µL of the inhibitor/serum mixture to the mannan-coated plate.
-
Incubate for 1 hour at 37°C to allow for complement activation and C4 deposition.
-
-
Detection of C4b Deposition:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted anti-C4 antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with C4-depleted serum).
-
Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro assessment of a MASP-2 inhibitor.
Caption: General experimental workflow for a MASP-2 inhibitor in vitro assay.
Concluding Remarks
The protocols and data presented here provide a robust framework for the in vitro characterization of MASP-2 inhibitors. Consistent and reproducible data generation is crucial for the successful development of novel therapeutics targeting the lectin pathway. Researchers should optimize assay conditions based on their specific reagents and experimental goals. The use of appropriate controls, including positive and negative controls for inhibition and complement activation, is essential for data validation. Further characterization of promising inhibitors may involve assessing their effects on other complement pathways to determine selectivity and exploring their mechanism of action through kinetic studies.
References
- 1. pnas.org [pnas.org]
- 2. Lectin Pathway Enzyme MASP-2 and Downstream Complement Activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cooperation between MASP-1 and MASP-2 in the generation of C3 convertase through the MBL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders [frontiersin.org]
- 6. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel MASP-2 inhibitors developed via directed evolution of human TFPI1 are potent lectin pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MASP-2 Inhibition in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical conditions, including myocardial infarction, stroke, and organ transplantation. A key contributor to the inflammatory cascade in IRI is the activation of the complement system, particularly through the lectin pathway. Mannan-binding lectin-associated serine protease-2 (MASP-2) is a critical enzyme in this pathway, making it a prime therapeutic target.[1] Inhibition of MASP-2 has been shown to be protective in several animal models of IRI.[1]
These application notes provide an overview of the role of MASP-2 in IRI and detail protocols for evaluating MASP-2 inhibitors in relevant mouse models. While the focus is on the principles of MASP-2 inhibition, specific data for a compound designated as Masp-2-IN-1 is included where available from preclinical data.
This compound: A Potent Inhibitor of MASP-2
The Role of MASP-2 in Ischemia-Reperfusion Injury: Signaling Pathway
During ischemia-reperfusion, damaged cells present altered molecular patterns on their surfaces, which are recognized by pattern recognition molecules of the lectin pathway, such as mannan-binding lectin (MBL). This recognition leads to the activation of MASP-2. Activated MASP-2 then cleaves complement components C4 and C2, initiating a cascade that results in the formation of C3 convertase, opsonization, inflammation, and ultimately, cell death through the formation of the membrane attack complex (MAC).[1]
Quantitative Data from Preclinical Ischemia-Reperfusion Injury Models
The following tables summarize the protective effects of MASP-2 inhibition or deficiency in various IRI models. These data highlight the potential therapeutic benefits of targeting MASP-2.
Table 1: Myocardial Ischemia-Reperfusion Injury
| Model Organism | Intervention | Ischemia Time | Reperfusion Time | Key Findings | Reference |
| Mouse (C57BL/6) | MASP-2 deficient (MASP-2-/-) | 30 min | 120 min | Significantly smaller infarct volumes compared to wild-type. | [3] |
| Mouse (C57BL/6) | Anti-MASP-2 mAb (AbD04211) 1.0 mg/kg i.p. | Not specified | Not specified | Infarcts were significantly smaller in the antibody-treated group (15% ± 1.0%) compared to control (26.1% ± 1.9%). | [4] |
Table 2: Renal Ischemia-Reperfusion Injury
| Model Organism | Intervention | Ischemia Time | Reperfusion Time | Key Findings | Reference |
| Mouse (C57BL/6) | MASP-2 deficient (WT graft into MASP-2-/- recipient) | 30 min cold, 40 min warm | 6 days | Significantly better kidney function and less C3 deposition. | Not specified |
| Mouse (C57BL/6) | EVO24L (MASP-2 inhibitor) 600 mg/kg i.p. pre-ischemia, 300 mg/kg i.v. post-reperfusion | 22 min | 24 hours | Improved renal function, reduced tubular injury and inflammation. | Not specified |
Table 3: Gastrointestinal Ischemia-Reperfusion Injury
| Model Organism | Intervention | Ischemia Time | Reperfusion Time | Key Findings | Reference |
| Mouse (C57BL/6) | MASP-2 deficient (MASP-2-/-) | 40 min | 3 hours | Significant reduction in tissue damage (pathology score: 4 ± 1 vs. 11 ± 3 in wild-type). | [5] |
| Mouse (C57BL/6) | Anti-MASP-2 mAb (AbyD 04211) 1 mg/kg i.p. | 40 min | 3 hours | Tissue damage reduced more than twofold compared to control antibody (pathology score: 8 ± 2 vs. 17 ± 2). | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Murine Model of Myocardial Ischemia-Reperfusion Injury
This protocol describes the surgical induction of myocardial injury in mice through transient occlusion of the left anterior descending (LAD) coronary artery.[6]
Materials:
-
Anesthesia (e.g., pentobarbital (B6593769), isoflurane)
-
Heating pad
-
Surgical microscope
-
Rodent ventilator
-
ECG monitor
-
Surgical instruments (forceps, scissors, needle holders)
-
Sutures (6-0, 7-0, 8-0 silk)
-
PE-50 tubing
Procedure:
-
Anesthetize the mouse (e.g., pentobarbital 50 mg/kg, IP) and place it in a supine position on a heating pad.[6]
-
Shave and disinfect the ventral neck and left parasternal region.
-
Perform endotracheal intubation and connect the mouse to a rodent ventilator.[6]
-
Attach ECG leads for monitoring.
-
Perform a left thoracotomy to expose the heart.
-
Using an 8-0 silk suture, ligate the LAD coronary artery. For ischemia-reperfusion, a small piece of PE-50 tubing can be placed between the suture and the artery to allow for later release.[6]
-
Confirm ischemia by observing paling of the ventricular wall and changes in the ECG.
-
After the desired ischemic period (e.g., 30 minutes), remove the ligature to allow for reperfusion.
-
Close the chest cavity in layers.
-
Wean the mouse from the ventilator and allow it to recover.
Murine Model of Renal Ischemia-Reperfusion Injury
This protocol details the induction of renal IRI in mice via clamping of the renal pedicle.[7][8]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-aneurysm clips or vascular clamps
-
Surgical instruments
-
Sutures or wound clips
-
Sterile saline
Procedure:
-
Anesthetize the mouse and maintain its body temperature with a heating pad.
-
Make a midline or flank incision to expose the kidney(s).
-
Carefully dissect the renal pedicle, which contains the renal artery and vein.
-
Occlude the renal pedicle with a micro-aneurysm clip for the desired duration of ischemia (e.g., 22-30 minutes). Ischemia is confirmed by a change in kidney color to a darker shade.[7]
-
After the ischemic period, remove the clip to initiate reperfusion, which is indicated by the return of the kidney's reddish color.[7]
-
If performing a unilateral injury model, the contralateral kidney may be removed (nephrectomy).
-
Administer warmed sterile saline intraperitoneally to replenish fluids.[7]
-
Close the incision using sutures or wound clips.
-
Provide post-operative care, including analgesia and monitoring.
Conclusion
The available data strongly suggest that inhibition of MASP-2 is a promising therapeutic strategy for mitigating ischemia-reperfusion injury across various organs. While in vivo efficacy data for this compound in IRI models is currently lacking, likely due to its pharmacokinetic properties, the compound's potent in vitro inhibition of MASP-2 warrants further investigation, potentially through structural modifications to improve its in vivo stability. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of MASP-2 inhibition in preclinical models of ischemia-reperfusion injury.
References
- 1. MASP-2 Activation is Involved in Ischemia-related Necrotic Myocardial Injury in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. openheart.bmj.com [openheart.bmj.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mmpc.org [mmpc.org]
- 7. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MASP-2 Inhibition in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of death and disability worldwide, characterized by a complex secondary injury cascade involving neuroinflammation. The complement system, a key component of the innate immune response, has been identified as a critical contributor to this secondary damage. Specifically, the lectin pathway of complement activation, and its key effector enzyme, Mannan-binding lectin-associated serine protease-2 (MASP-2), have emerged as promising therapeutic targets to mitigate the damaging neuroinflammatory sequelae of TBI.[1][2][3]
Elevated levels of MASP-2 in both serum and brain tissue have been associated with injury severity and poor outcomes in TBI patients.[1][4] Preclinical studies using genetic knockout of the MASP-2 gene and therapeutic administration of a MASP-2 inhibitory antibody have demonstrated significant neuroprotective effects in mouse models of TBI.[2][3][5] These interventions have been shown to reduce sensorimotor and cognitive deficits, decrease lesion size, and preserve neuronal density.[1][3][5]
This document provides detailed application notes and protocols for researchers investigating the role of MASP-2 in TBI, with a focus on the use of the small molecule inhibitor, Masp-2-IN-1 . While direct studies utilizing this compound in TBI models have not yet been published, this guide provides a comprehensive framework based on existing research with other MASP-2 inhibitors to facilitate the design and execution of such experiments.
The Lectin Pathway in Traumatic Brain Injury
Following a traumatic brain injury, damaged cells and exposed altered self-structures can trigger the activation of the lectin pathway.[6] Pattern recognition molecules (PRMs) such as Mannan-Binding Lectin (MBL) and ficolins bind to these structures, leading to the auto-activation of MASP-2. Activated MASP-2 then cleaves complement components C4 and C2, initiating the complement cascade, which culminates in the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins. This cascade contributes to neuronal cell death, breakdown of the blood-brain barrier, and sustained neuroinflammation.
Caption: Lectin Pathway Signaling in TBI and the Point of Intervention for this compound.
Quantitative Data from MASP-2 Inhibition Studies in TBI Models
The following tables summarize key quantitative findings from studies investigating the effects of MASP-2 inhibition in mouse models of TBI. These data are derived from studies using either genetic knockout of the MASP-2 gene (Masp2-/-) or an inhibitory anti-MASP-2 antibody.
Table 1: Behavioral Outcomes Following MASP-2 Inhibition in TBI Mice
| Treatment/Genotype | Behavioral Test | Time Point | Outcome Measure | Result vs. Control |
| Masp2-/- | Neuroscore | 3 weeks post-TBI | Sensorimotor deficit reduction | 33% improvement |
| Masp2-/- | Neuroscore | 4 weeks post-TBI | Sensorimotor deficit reduction | 36% improvement |
| Anti-MASP-2 Antibody | Barnes Maze | 5 weeks post-TBI | Cognitive deficit amelioration | Significant improvement |
| Anti-MASP-2 Antibody | Neuroscore | 1-4 weeks post-TBI | Sensorimotor recovery | Significantly better recovery |
Table 2: Histological and Pathological Outcomes Following MASP-2 Inhibition in TBI Mice
| Treatment/Genotype | Outcome Measure | Time Point | Result vs. Control |
| Masp2-/- | Neuronal Density (Lesioned Cortex) | 6 weeks post-TBI | 31.5% increase in neuronal density |
| Anti-MASP-2 Antibody | Lesion Volume | 6 weeks post-TBI | Significantly reduced lesion size |
Experimental Protocols
The following are detailed methodologies for key experiments cited in MASP-2 inhibition studies in TBI.
Controlled Cortical Impact (CCI) Model of TBI in Mice
The CCI model is a widely used and clinically relevant model of TBI.
Materials:
-
Adult male C57BL/6J mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device (e.g., electromagnetic impactor)
-
Surgical tools (scalpel, drill, etc.)
-
Suture materials
-
Heating pad
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Position the CCI device perpendicular to the cortical surface.
-
Induce the injury by rapidly depressing the impactor tip onto the exposed cortex. Injury parameters (e.g., impact velocity, depth, and duration) should be consistent across all animals.
-
Following the impact, remove the device, and suture the scalp incision.
-
Allow the animal to recover from anesthesia on a heating pad before returning it to its home cage.
-
Administer post-operative analgesics as per institutional guidelines.
Behavioral Assessments
1. Neuroscore (for Sensorimotor Deficits)
This is a composite score that assesses multiple aspects of motor function.
Procedure:
-
Assess animals at regular intervals (e.g., weekly) post-TBI.
-
The scoring is typically based on a scale that evaluates forelimb and hindlimb function, and reflexes. A common scoring system is as follows:
-
Forelimb flexion: 0 (normal extension) to 4 (severe flexion).
-
Hindlimb placement: 0 (normal) to 4 (severe deficit).
-
Beam walk performance: Scored based on the ability to traverse a narrow beam, including the number of foot slips.
-
-
A higher total neuroscore indicates a more severe deficit.
2. Barnes Maze (for Cognitive Deficits)
This test assesses spatial learning and memory.
Procedure:
-
The apparatus consists of a circular platform with holes around the circumference, one of which leads to an escape box.
-
Acquisition Phase: Place the mouse in the center of the maze and allow it to explore and find the escape box. The latency to find the escape box and the number of errors (poking into non-escape holes) are recorded. This is typically done over several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, remove the escape box and place the mouse on the maze for a set duration (e.g., 90 seconds). The time spent in the target quadrant (where the escape box was located) is measured as an indicator of memory retention.
Histological Analysis
1. Lesion Volume Assessment
Procedure:
-
At the designated endpoint (e.g., 6 weeks post-TBI), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains coronally on a cryostat.
-
Mount the sections on slides and stain with a suitable stain (e.g., Cresyl violet) to visualize the tissue.
-
Capture images of the stained sections.
-
The lesion area in each section is traced and quantified using image analysis software.
-
Lesion volume is calculated by integrating the lesion areas across all sections, taking into account the section thickness and interval.
2. Neuronal Density Quantification
Procedure:
-
Use brain sections prepared as described above.
-
Perform immunohistochemistry for a neuronal marker (e.g., NeuN).
-
Capture high-magnification images of the peri-lesional cortex.
-
Count the number of NeuN-positive cells within a defined region of interest (ROI) using image analysis software.
-
Neuronal density is expressed as the number of neurons per unit area.
Hypothetical Application Protocol for this compound in TBI Research
Disclaimer: The following protocol is a hypothetical framework for the use of this compound in a mouse model of TBI. It is based on the known properties of the compound and established methodologies from studies with other MASP-2 inhibitors. Researchers should perform dose-response and pharmacokinetic studies to determine the optimal experimental conditions.
This compound Properties:
-
Inhibitor Type: Small molecule inhibitor of MASP-2.
-
IC50: 11.4 nM for MASP-2.
-
Solubility: Soluble in DMSO.
Experimental Design:
Caption: Experimental Workflow for Evaluating this compound in a TBI Model.
Materials:
-
This compound (MedchemExpress, Cat. No. HY-139634)
-
Vehicle (e.g., DMSO, saline with a solubilizing agent like Tween 80)
-
Mice subjected to CCI as described above.
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
For administration, dilute the stock solution in a suitable vehicle (e.g., saline with 0.5% Tween 80) to the desired final concentration. Prepare fresh dosing solutions daily.
-
-
Dosing Regimen:
-
Based on studies with an anti-MASP-2 antibody, a clinically relevant treatment window is shortly after the initial injury.[2]
-
Proposed Dosing Schedule: Administer the first dose of this compound (or vehicle) at 4 hours post-TBI, followed by a second dose at 24 hours post-TBI.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice.
-
Dosage: A dose-response study is recommended. Start with a range of doses based on the compound's in vitro potency and pharmacokinetic properties.
-
-
Experimental Groups:
-
Group 1: Sham + Vehicle: Animals undergo surgery without the CCI impact and receive the vehicle.
-
Group 2: TBI + Vehicle: Animals undergo CCI and receive the vehicle.
-
Group 3: TBI + this compound (Low Dose): Animals undergo CCI and receive a low dose of this compound.
-
Group 4: TBI + this compound (High Dose): Animals undergo CCI and receive a high dose of this compound.
-
-
Outcome Measures:
-
Behavioral Assessments: Perform weekly neuroscore and beam walk tests for 4-5 weeks post-TBI. Conduct the Barnes maze test at the end of the behavioral testing period to assess cognitive function.
-
Histological Analysis: At the study endpoint (e.g., 6 weeks post-TBI), perform histological analyses for lesion volume and neuronal density as described above. Additionally, immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) can provide further insights into the mechanism of action.
-
Pharmacodynamic Assessment: To confirm target engagement, plasma samples can be collected at various time points after dosing to measure the activity of the lectin pathway using a C4b deposition assay.
-
Conclusion
The inhibition of MASP-2 represents a promising therapeutic strategy for mitigating the secondary injury cascade following TBI. The protocols and data presented here provide a comprehensive guide for researchers investigating this pathway. While this compound is a valuable tool for such investigations, it is crucial to conduct thorough preliminary studies to establish its efficacy and optimal dosing in in vivo models of traumatic brain injury. The provided hypothetical protocol serves as a starting point for the development of robust experimental designs aimed at further elucidating the therapeutic potential of MASP-2 inhibition in TBI.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of mannan-binding lectin associated serine protease (MASP)-2 reduces the cognitive deficits in a mouse model of severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omeros.com [omeros.com]
- 5. Targeted deletions of complement lectin pathway genes improve outcome in traumatic brain injury, with MASP-2 playing a major role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Lectin Pathway Functional Assay with Masp-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens and cellular debris.[1][2] It can be activated through three distinct pathways: the classical, alternative, and lectin pathways.[3][4][5] The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs), such as mannose-binding lectin (MBL) and ficolins, to specific carbohydrate patterns on the surface of microorganisms and damaged host cells.[4][6][7] This recognition triggers a cascade of enzymatic reactions mediated by MBL-associated serine proteases (MASPs).[8][9]
Mannan-binding lectin-associated serine protease-2 (MASP-2) is the key effector enzyme of the lectin pathway.[10][11] Upon activation of the pathway, MASP-1 activates MASP-2, which then cleaves complement components C4 and C2.[12][13][14] This cleavage leads to the formation of the C3 convertase (C4b2a), a central step that converges with the classical pathway.[4][9] The C3 convertase then cleaves C3, initiating a downstream amplification loop that culminates in the formation of the membrane attack complex (MAC), opsonization, and inflammation.[3][4]
Given its crucial role in initiating the lectin pathway cascade, MASP-2 has emerged as a significant therapeutic target for a variety of inflammatory and autoimmune diseases where the lectin pathway is implicated in the pathophysiology.[11][15] Inhibition of MASP-2 offers a selective approach to modulating the complement system, potentially leaving the antibody-dependent classical pathway and the alternative pathway intact for normal immune function.[15][16]
Masp-2-IN-1 is a small molecule inhibitor of MASP-2. It serves as a valuable research tool for investigating the role of the lectin pathway in various disease models and for the development of novel therapeutics. These application notes provide a detailed protocol for a lectin pathway functional assay using this compound to assess its inhibitory activity.
Signaling Pathway and Experimental Workflow
Lectin Pathway Signaling Cascade
Caption: The Lectin Pathway of the Complement System.
Experimental Workflow: Lectin Pathway Functional Assay
References
- 1. ibl-america.com [ibl-america.com]
- 2. Novel MASP-2 inhibitors developed via directed evolution of human TFPI1 are potent lectin pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Complement activation in immunological neurological disorders: mechanisms and therapeutic strategies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Lectin pathway - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. Assay for estimation of the functional activity of the mannan-binding lectin pathway of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannan binding lectin-associated serine protease-2 (MASP-2) critically contributes to post-ischemic brain injury independent of MASP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. Targeting the complement lectin pathway with a highly specific MASP-2 inhibitor protects against renal ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-complexes of MASP-1 and MASP-2 associated with the soluble pattern-recognition molecules drive lectin pathway activation in a manner inhibitable by MAp44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complement Therapeutic Target-MASP-2 - Creative Biolabs [creative-biolabs.com]
- 16. US8840893B2 - Methods for treating conditions associated with MASP-2 dependent complement activation - Google Patents [patents.google.com]
Application Notes and Protocols for Masp-2-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masp-2-IN-1 is a small molecule inhibitor of Mannan-binding lectin-associated serine protease-2 (MASP-2), a key enzyme in the lectin pathway of the complement system.[1] The lectin pathway is a critical component of the innate immune response, recognizing pathogen-associated molecular patterns and initiating an inflammatory cascade.[2][3] Dysregulation of this pathway has been implicated in various inflammatory and autoimmune diseases. MASP-2, in concert with MASP-1, cleaves complement components C4 and C2 to form the C3 convertase, C4b2a, a central step in complement activation.[2][3][4][5][6] Inhibition of MASP-2 presents a promising therapeutic strategy for mitigating the pathological effects of excessive lectin pathway activation.[6][7][8]
These application notes provide a comprehensive overview and a general protocol for the in vivo evaluation of this compound in a mouse model. While specific dosing for this compound in vivo has not been extensively published, this document leverages data from studies on other MASP-2 inhibitors, particularly monoclonal antibodies, to provide a framework for experimental design.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | MASP-2 | [1] |
| IC50 (MASP-2) | 11.4 nM | [1] |
| IC50 (MASP-3) | 13.2 µM | [1] |
| Plasma Stability (Mouse) | t1/2 = 4.4 hours | [1] |
Representative In Vivo Dosing of MASP-2 Inhibitors in Mice
The following table summarizes dosing information from studies using anti-MASP-2 monoclonal antibodies in mouse models, which can serve as a reference for designing studies with this compound.
| Inhibitor | Mouse Strain | Dose Range | Route of Administration | Key Findings | Reference |
| Anti-MASP-2 mAb (AbD04211) | C57BL/6 | 0.06 - 2.0 mg/kg | Intraperitoneal (i.p.) | 1.0 mg/kg effectively inhibited lectin pathway-dependent C4 deposition for up to one week. | [9] |
| Anti-MASP-2 mAb (HG-4) | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | Administered 4 and 24 hours post-traumatic brain injury. | [10] |
| Anti-MASP-2 mAb (AbyD 04211) | C57BL/6J | 1 mg/kg | Intraperitoneal (i.p.) | Provided protection from gastrointestinal ischemia/reperfusion injury. | [11] |
Signaling Pathway
The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs) such as mannan-binding lectin (MBL) or ficolins to carbohydrates on the surface of pathogens or damaged cells. This binding leads to the activation of MASP-1, which in turn activates MASP-2. Activated MASP-2 then cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a) and subsequent downstream complement activation.
Caption: The Lectin Pathway of Complement Activation and the inhibitory action of this compound.
Experimental Protocols
General Protocol for In Vivo Evaluation of this compound in a Mouse Model
This protocol provides a general framework. The specific dose and frequency of this compound administration, as well as the mouse model of disease, should be optimized based on the research question.
1. Materials
-
This compound
-
Vehicle solution (e.g., PBS, DMSO/saline)
-
C57BL/6 mice (or other appropriate strain for the disease model)
-
Sterile syringes and needles for injection
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA plates and reagents for C4d deposition assay
2. Experimental Workflow
Caption: A two-phase experimental workflow for evaluating this compound in a mouse model.
3. Dose-Response and Pharmacodynamic Study
-
Objective: To determine the effective dose of this compound for inhibiting the lectin pathway in vivo.
-
Procedure:
-
Divide mice into groups (n=3-5 per group).
-
Prepare different concentrations of this compound in the vehicle. A starting point could be a range informed by its in vitro potency and the doses used for antibody inhibitors, although direct translation is not possible. Due to its short half-life, more frequent dosing may be required compared to antibodies.
-
Administer a single intraperitoneal (i.p.) injection of this compound or vehicle to the respective groups.
-
Collect terminal blood samples at various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours) to account for the short half-life.
-
Prepare plasma by centrifuging the blood samples.
-
Assess the inhibition of the lectin pathway using an ex vivo C4d deposition assay.
-
4. Ex Vivo Lectin Pathway Inhibition Assay (C4d Deposition)
This assay measures the functional activity of the lectin pathway in the collected plasma samples.
-
Procedure:
-
Coat a 96-well ELISA plate with mannan (B1593421) (1 µ g/well ) overnight at 4°C.
-
Wash the plate with a suitable wash buffer.
-
Dilute the mouse plasma samples (e.g., 1:100) in a buffer containing Ca2+ and Mg2+.
-
Add the diluted plasma to the mannan-coated wells and incubate for 1 hour at 37°C to allow for complement activation.
-
Wash the plate to remove unbound components.
-
Add a detection antibody against mouse C4d and incubate for 1 hour at room temperature.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the substrate for the enzyme.
-
Measure the absorbance at the appropriate wavelength.
-
The level of C4d deposition is indicative of the lectin pathway activity. A reduction in C4d deposition in the this compound treated groups compared to the vehicle group indicates inhibition.
-
5. Efficacy Study in a Disease Model
Once the optimal dose and dosing frequency are determined, the efficacy of this compound can be evaluated in a relevant mouse model of disease (e.g., ischemia-reperfusion injury, autoimmune disease).
-
Procedure:
-
Induce the disease in the mice according to the established protocol.
-
Administer the predetermined optimal dose of this compound or vehicle at the appropriate time point(s) relative to disease induction.
-
Monitor the mice for clinical signs of disease.
-
At the end of the study, collect tissues and/or blood for analysis of relevant endpoints (e.g., infarct size, inflammatory cell infiltration, cytokine levels).
-
Conclusion
This compound is a potent inhibitor of MASP-2 with potential therapeutic applications in diseases driven by lectin pathway activation. The provided protocols offer a general framework for the in vivo evaluation of this compound in mouse models. It is crucial to perform initial dose-ranging and pharmacodynamic studies to determine the optimal dosing regimen for this compound before proceeding to efficacy studies in disease models. The short plasma half-life of this compound should be a key consideration in the design of the dosing schedule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Co-complexes of MASP-1 and MASP-2 associated with the soluble pattern-recognition molecules drive lectin pathway activation in a manner inhibitable by MAp44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Mannan binding lectin-associated serine protease-2 (MASP-2) critically contributes to post-ischemic brain injury independent of MASP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Complement Therapeutic Target-MASP-2 - Creative Biolabs [creative-biolabs.com]
- 7. Targeting the complement lectin pathway with a highly specific MASP-2 inhibitor protects against renal ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Complement Serine Protease MASP-2 as a Therapeutic Strategy for Coronavirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openheart.bmj.com [openheart.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for MASP-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MASP-2-IN-1, also identified as Compound 77, is a potent and selective small molecule inhibitor of Mannan-binding Lectin-Associated Serine Protease-2 (MASP-2).[1][2][3] MASP-2 is a key enzyme in the lectin pathway of the complement system, a critical component of the innate immune response. Dysregulation of the lectin pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases. As such, this compound serves as a valuable tool for researchers studying the complement system and for professionals in drug development exploring therapeutic interventions targeting this pathway. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in relevant in vitro assays.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 463.51 g/mol | [1] |
| IC₅₀ (MASP-2) | 11.4 nM | [1][2][3] |
| IC₅₀ (MASP-3) | 13.2 µM | [1][2][3] |
| hERG IC₅₀ | 175 µM | [1][2][3] |
| Plasma Stability | Poor in mouse plasma (t½ = 4.4 hours) | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.635 mg of the compound.
-
Calculation:Mass (mg) = Desired Concentration (mM) * Molecular Weight (g/mol) * Volume (L) * 1000
-
Mass (mg) = 10 mM * 463.51 g/mol * 0.001 L * 1000 = 4.635 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.
Note on DMSO Concentration in Assays: When preparing working solutions by diluting the DMSO stock in aqueous buffers or cell culture media, it is crucial to keep the final DMSO concentration low, typically below 0.5%, to avoid solvent-induced cytotoxicity or artifacts in the assay. Always include a vehicle control (media or buffer with the same final concentration of DMSO) in your experiments.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: In Vitro Lectin Pathway C4 Cleavage Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the lectin pathway by measuring the cleavage of complement component C4.
Materials:
-
Mannan-coated microplate
-
Normal human serum (as a source of complement proteins)
-
This compound stock solution (prepared as in Protocol 1)
-
Assay buffer (e.g., Veronal buffered saline with Ca²⁺ and Mg²⁺)
-
Purified C4 protein
-
Anti-C4b antibody conjugated to a detection enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Also, prepare a dilution of normal human serum in the assay buffer.
-
Inhibition Step: Add the diluted this compound or vehicle control to the wells of the mannan-coated microplate.
-
Activation of Lectin Pathway: Add the diluted normal human serum to the wells and incubate to allow the binding of MBL and MASPs to the mannan-coated surface.
-
C4 Cleavage: Add purified C4 protein to the wells and incubate to allow for cleavage by activated MASP-2.
-
Detection of C4b Deposition: Wash the plate to remove unbound components. Add the anti-C4b detection antibody and incubate.
-
Signal Development: Wash the plate and add the enzyme substrate. Allow the color to develop.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC₅₀ value.
Protocol 3: Cell Viability Assay
This protocol outlines a general method to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent-based reagent like CellTiter-Glo®)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀).
Signaling Pathway
The lectin pathway of the complement system is initiated by the binding of pattern recognition molecules, such as Mannan-Binding Lectin (MBL) or ficolins, to carbohydrate patterns on the surface of pathogens or altered host cells. This binding leads to the activation of MASP-2, which then cleaves C4 and C2 to form the C3 convertase (C4b2a). The C3 convertase subsequently cleaves C3, a central event in complement activation, leading to opsonization, inflammation, and the formation of the membrane attack complex. This compound specifically inhibits the proteolytic activity of MASP-2, thereby blocking the downstream events of the lectin pathway.
Caption: Role of MASP-2 in the lectin pathway and the inhibitory action of this compound.
References
Application Notes: High-Throughput Screening of MASP-2 Inhibitors Using a Functional ELISA
Introduction
Mannan-binding lectin-associated serine protease-2 (MASP-2) is a critical enzyme in the lectin pathway of the complement system, a key component of the innate immune response.[1][2] Upon activation, MASP-2 cleaves complement components C4 and C2, initiating a cascade that leads to opsonization, inflammation, and lysis of pathogens.[1] However, dysregulation of the lectin pathway and excessive MASP-2 activity are implicated in the pathogenesis of various inflammatory and autoimmune diseases. Consequently, the development of specific MASP-2 inhibitors is a promising therapeutic strategy.
This document provides a detailed protocol for a robust and sensitive enzyme-linked immunosorbent assay (ELISA) designed for the screening and characterization of MASP-2 inhibitors, such as MASP-2-IN-1. The assay mimics the physiological activation of the lectin pathway and measures the inhibitory effect of test compounds on MASP-2-mediated complement deposition.
Assay Principle
The MASP-2 inhibitor ELISA is a functional, cell-free assay that quantifies the activity of MASP-2 by measuring the deposition of complement component C4b on a mannan-coated surface. Mannan (B1593421), a polysaccharide found on the surface of various pathogens, is immobilized on the microplate wells to initiate the lectin pathway. When serum or plasma containing active MASP-2 is added to the wells, the lectin pathway is activated, leading to the cleavage of C4 and the covalent deposition of C4b. The amount of deposited C4b is then quantified using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. In the presence of a MASP-2 inhibitor, the activation of C4 is reduced, resulting in a decreased signal that is proportional to the inhibitor's potency.
Experimental Protocol
This protocol is designed for a 96-well microplate format and can be adapted for high-throughput screening.
Materials and Reagents
-
96-well high-binding microplates
-
Mannan from Saccharomyces cerevisiae
-
Normal Human Serum (NHS) as a source of complement proteins
-
This compound or other test inhibitors
-
Coating Buffer (Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (PBS with 1% Bovine Serum Albumin, BSA)
-
Sample Diluent (as specified by the kit or assay, e.g., buffer with high EDTA concentration to dissociate MASP-2 from PRMs[2])
-
Anti-C4b antibody (or an antibody that detects C4 deposition)
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm[3]
Procedure
-
Plate Coating:
-
Dissolve mannan in Coating Buffer to a final concentration of 10 µg/mL.
-
Add 100 µL of the mannan solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature (RT).
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Inhibitor Preparation and Incubation:
-
Prepare serial dilutions of this compound or other test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in Sample Diluent to the desired final concentrations.
-
In a separate dilution plate, pre-incubate 50 µL of diluted Normal Human Serum (e.g., 1:100 in Sample Diluent) with 50 µL of the serially diluted inhibitor for 1 hour at RT.
-
-
Lectin Pathway Activation and Inhibition:
-
Transfer 100 µL of the serum-inhibitor mixtures to the mannan-coated and blocked plate.
-
Include positive controls (serum without inhibitor) and negative controls (buffer only).
-
Incubate for 1 hour at 37°C to allow for complement activation and C4b deposition.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Detection of C4b Deposition:
-
Add 100 µL of diluted anti-C4b antibody to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at RT for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the negative control wells from all other absorbance readings.
-
Plot the absorbance values against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in C4b deposition, by fitting the data to a four-parameter logistic curve. This compound has a reported IC₅₀ of 11.4 nM for MASP-2.[4]
Quantitative Data Summary
The following table provides a summary of typical concentrations and conditions for the MASP-2 inhibitor ELISA.
| Parameter | Value/Range | Reference |
| Coating | ||
| Mannan Concentration | 10 µg/mL | - |
| Blocking | ||
| BSA Concentration | 1% in PBS | - |
| Inhibitor | ||
| This compound IC₅₀ | 11.4 nM | [4] |
| Narsoplimab Concentration | Up to 500 nM | [5][6] |
| Serum Dilution | 1:100 (example) | - |
| Antibody Dilutions | ||
| Primary Antibody | Varies (follow manufacturer's recommendation) | - |
| Secondary Antibody | Varies (follow manufacturer's recommendation) | - |
| Incubation Times | ||
| Coating | Overnight at 4°C | - |
| Blocking | 2 hours at RT | - |
| Serum-Inhibitor Pre-incubation | 1 hour at RT | [5] |
| Complement Activation | 1 hour at 37°C | [7] |
| Antibody Incubations | 1 hour each at RT | [5] |
| Substrate Development | 15-30 minutes at RT | - |
| Wavelength | 450 nm | [1][8] |
Experimental Workflow and Signaling Pathway
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Lectin Pathway Enzyme MASP-2 and Downstream Complement Activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elkbiotech.com [elkbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders [frontiersin.org]
- 6. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Human mannan-binding lectin serine peptidase 2 (MASP2) Elisa Kit – AFG Scientific [afgsci.com]
Troubleshooting & Optimization
Masp-2-IN-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Masp-2-IN-1.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | - Incomplete dissolution. - Supersaturation. | - Ensure the use of anhydrous DMSO. - Briefly sonicate the solution to aid dissolution.[1] - If precipitation persists, gently warm the solution to 37°C and vortex. |
| Precipitation Upon Dilution in Aqueous Buffer | - Low aqueous solubility of this compound. | - Minimize the concentration of this compound in the final aqueous solution. - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, keeping it compatible with your experimental system. - Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo or cellular assays. A reported formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which achieves a solubility of up to 1.43 mg/mL.[1] Note that sonication may be required.[1] |
| Inconsistent or Lower-Than-Expected Activity | - Degradation of this compound. - Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions regularly. Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use volumes. - Confirm the concentration of your stock solution using a reliable method. |
| Poor Stability in Experimental Media | - this compound has been reported to have poor stability in mouse plasma, with a half-life of 4.4 hours.[2][3] This may extend to other biological media. | - Minimize incubation times in biological fluids when possible. - Prepare fresh dilutions of this compound in your experimental media immediately before use. - For longer experiments, consider the stability profile and replenish the compound if necessary. |
Frequently Asked Questions (FAQs)
Solubility
-
Q: What is the recommended solvent for dissolving this compound?
-
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
-
-
Q: What is the solubility of this compound in DMSO?
-
Q: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
-
A: this compound has limited solubility in aqueous solutions. To avoid precipitation, you can try a few approaches:
-
Decrease the final concentration of this compound in your assay.
-
Increase the percentage of DMSO in your final working solution, ensuring it does not exceed a concentration that affects your experimental system.
-
For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to achieve a solubility of 1.43 mg/mL.[1]
-
-
Stability and Storage
-
Q: How should I store the solid form of this compound?
-
A: The solid form of this compound should be stored at -20°C for long-term storage, where it is stable for up to 3 years.[1]
-
-
Q: How should I store my this compound stock solutions?
-
A: For optimal stability, store DMSO stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
-
Q: What is the stability of this compound in biological fluids?
-
A: this compound has been shown to have poor stability in mouse plasma, with a half-life of approximately 4.4 hours.[2][3] It is advisable to prepare fresh dilutions in biological media immediately before your experiment and to consider this limited stability when designing long-term incubation studies.
-
Data at a Glance
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁N₇O₃S | [3] |
| Molecular Weight | 463.51 g/mol | [3] |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 14.29 mg/mL (~30.8 mM) | Sonication recommended | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.43 mg/mL | For in vivo use; Sonication recommended | [1] |
Stability Data
| Condition | Duration | Reference |
| Solid (at -20°C) | 3 years | [1] |
| In DMSO (at -80°C) | 6 months | [1] |
| In DMSO (at -20°C) | 1 month | [1] |
| In Mouse Plasma | Half-life of 4.4 hours | [2][3] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the weight of the compound).
-
Dissolution: Vortex the solution briefly. To ensure complete dissolution, place the tube in an ultrasonic water bath for a few minutes until the solution is clear.[1]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term use.
Signaling Pathway: Lectin Pathway of the Complement System
The lectin pathway is a key component of the innate immune system. It is initiated by the binding of mannan-binding lectin (MBL) or ficolins to carbohydrate patterns on the surface of pathogens. This binding leads to the activation of MBL-associated serine proteases (MASPs), including MASP-2. Activated MASP-2 then cleaves C4 and C2 to form the C3 convertase (C4b2a), a central step in the complement cascade that leads to opsonization, inflammation, and cell lysis. This compound is an inhibitor of MASP-2, thereby blocking this activation cascade.
Troubleshooting Logic for Solubility Issues
When encountering solubility problems with this compound, a systematic approach can help identify and resolve the issue. This diagram outlines a logical workflow for troubleshooting precipitation or incomplete dissolution.
References
Technical Support Center: Optimizing MASP-2-IN-1 Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MASP-2-IN-1 in various experimental assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems related to this compound concentration in your assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal or non-specific inhibition | This compound concentration is too high, leading to off-target effects or aggregation. | Perform a dose-response curve to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 100 µM) and narrow it down based on the IC50 value. Ensure proper mixing and solubility of the inhibitor in your assay buffer. |
| No or low inhibition observed | This compound concentration is too low. Inaccurate serial dilutions. The inhibitor has degraded. | Verify the calculated concentration and the accuracy of your serial dilutions. Prepare fresh stock solutions of this compound. Refer to the IC50 values in the quantitative data table below as a starting point for your concentration range. For instance, the IC50 of this compound for MASP-2 is 11.4 nM.[1] |
| Inconsistent results between experiments | Variability in assay conditions (e.g., incubation time, temperature, reagent concentrations). Pipetting errors. | Standardize all assay parameters and ensure they are consistent across all experiments. Use calibrated pipettes and proper pipetting techniques. Include positive and negative controls in every experiment. |
| Precipitation of the inhibitor in the assay well | Poor solubility of this compound in the assay buffer. | Prepare the inhibitor stock solution in an appropriate solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final solvent concentration is low (typically <1%) and does not affect the assay. Gentle vortexing or sonication may aid in solubilization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new assay?
A1: A good starting point is to test a concentration range centered around the known IC50 value of this compound, which is 11.4 nM for MASP-2.[1] We recommend performing a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your specific assay conditions.
Q2: How does this compound work?
A2: this compound is an inhibitor of Mannan-binding lectin-associated serine protease 2 (MASP-2).[1] MASP-2 is a key enzyme in the lectin pathway of the complement system.[2][3] By inhibiting MASP-2, this compound blocks the activation of the lectin pathway.[4]
Q3: What are the known IC50 values for this compound and other relevant inhibitors?
A3: The following table summarizes the IC50 values for this compound and other MASP-2 inhibitors.
| Inhibitor | Target | IC50 Value | Reference |
| This compound | MASP-2 | 11.4 nM | [1] |
| This compound | MASP-3 | 13.2 µM | [1] |
| SGMI-1 | MASP-1 | ~42 nM | [4] |
| SGMI-2 | MASP-2 | ~66 nM | [4] |
| TFMI-2a | MASP-2 | 11-406 nM (in various assays) | [2] |
| TFMI-2b | MASP-2 | 11-406 nM (in various assays) | [2] |
| Narsoplimab | MASP-2 | ~1 nM (in dilute serum) | [5][6] |
| Narsoplimab | MASP-2 | ~3.4 nM (in 90% serum) | [5] |
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. Prepare a stock solution in a suitable solvent such as DMSO. For storage, follow the manufacturer's recommendations, which generally involve storing the solid compound and stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Dose-Response Experiment for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a complement activation assay.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Assay-specific buffer (e.g., GVB++)
-
Mannan-coated microplate
-
Detection antibody (e.g., anti-C4d or anti-C5b-9)
-
Substrate solution
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. Start with a high concentration (e.g., 1 µM) and perform 1:10 serial dilutions to cover a wide range.
-
Serum Incubation: In a separate plate, pre-incubate the diluted this compound with NHS (e.g., at a 1:100 dilution) for a specified time (e.g., 30 minutes) at 37°C.
-
Activation: Transfer the inhibitor-serum mixture to the mannan-coated microplate.
-
Incubation: Incubate the plate for a specific time (e.g., 1 hour) at 37°C to allow for complement activation and deposition.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.
-
Detection: Add the detection antibody and incubate as recommended by the manufacturer.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate until color develops.
-
Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: The Lectin Pathway of the complement system and the inhibitory action of this compound.
Caption: A general experimental workflow for determining the IC50 of this compound.
Caption: A logical flow diagram for troubleshooting common issues with this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel MASP-2 inhibitors developed via directed evolution of human TFPI1 are potent lectin pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannan binding lectin-associated serine protease-2 (MASP-2) critically contributes to post-ischemic brain injury independent of MASP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results with Masp-2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Masp-2-IN-1.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential explanations and solutions in a question-and-answer format.
Q1: My in vivo experiment with this compound shows weaker than expected efficacy. What are the potential causes?
A1: Weaker than expected in vivo results could be attributed to the pharmacokinetic properties of this compound. The compound has demonstrated poor stability in mouse plasma, with a half-life of only 4.4 hours[1]. This rapid clearance may lead to suboptimal exposure at the target site. To address this, consider more frequent dosing, or a continuous infusion paradigm to maintain therapeutic concentrations. It is also advisable to perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma concentration with target engagement.
Q2: I am observing incomplete inhibition of the lectin pathway, even at high concentrations of this compound in my serum-based assay. Why might this be happening?
A2: Several factors could contribute to incomplete inhibition of the lectin pathway:
-
Role of MASP-1: While this compound is a potent inhibitor of MASP-2, the lectin pathway activation is a complex process involving MASP-1.[2] MASP-1 can autoactivate and is the exclusive activator of MASP-2.[2] Although MASP-2 is the primary enzyme for cleaving C4 and C2, MASP-1 can also cleave C2.[3][4] Therefore, even with complete MASP-2 inhibition, some residual C3 convertase formation might occur through the action of MASP-1 on C2.
-
Alternative Pathway Amplification: The lectin pathway can be amplified by the alternative pathway.[5] C3b generated by the lectin pathway can initiate the alternative pathway amplification loop, leading to further complement activation that is independent of MASP-2.[5]
-
Assay Conditions: Traditional lectin pathway assays using highly diluted serum (e.g., 1%) may not fully reflect the physiological activity of inhibitors.[6] The concentrations of complement components are significantly lower than in vivo, which could affect the apparent inhibitory activity.[6]
Q3: I have observed unexpected biological effects that do not seem to be related to lectin pathway inhibition. What could be the cause?
A3: this compound is known to inhibit MASP-3, although with a much higher IC50 than for MASP-2.[1] MASP-3 is the exclusive activator of pro-factor D, which is essential for the alternative pathway.[5] Therefore, at higher concentrations, this compound could potentially modulate alternative pathway activity. Additionally, this compound has weak inhibitory activity against hERG (IC50 of 175 µM), which is a consideration in cardiovascular safety studies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Mannan-binding lectin-associated serine protease 2 (MASP-2). MASP-2 is the key enzyme of the lectin pathway of the complement system, responsible for cleaving C4 and C2 to form the C3 convertase C4b2a.[7][8] By inhibiting MASP-2, this compound blocks the activation of the lectin pathway.[9]
Q2: What is the selectivity profile of this compound?
A2: this compound is a potent inhibitor of MASP-2 with an IC50 of 11.4 nM.[1] It also inhibits MASP-3 with an IC50 of 13.2 µM.[1] The compound shows weak inhibitory activity against hERG with an IC50 of 175 µM.[1]
Q3: Does this compound affect the classical or alternative complement pathways?
A3: By specifically targeting MASP-2, this compound is designed to selectively inhibit the lectin pathway, leaving the classical and alternative pathways intact and fully functional.[2][10] However, as mentioned in the troubleshooting guide, at high concentrations, there may be some modulation of the alternative pathway due to MASP-3 inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its known targets.
| Target | IC50 | Reference |
| MASP-2 | 11.4 nM | [1] |
| MASP-3 | 13.2 µM | [1] |
| hERG | 175 µM | [1] |
Experimental Protocols
Protocol: In Vitro Lectin Pathway C4 Deposition Assay
This protocol describes a common method to assess the inhibitory activity of this compound on the lectin pathway in human serum.
Materials:
-
Microtiter plates (high-binding)
-
Mannan (B1593421) (from Saccharomyces cerevisiae)
-
Normal Human Serum (NHS)
-
This compound
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-human C4d antibody (e.g., mouse monoclonal)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat microtiter plate wells with 10 µg/mL mannan in a suitable coating buffer overnight at 4°C.
-
Blocking: Wash the plate with Wash Buffer and block with a suitable blocking agent (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in GVB++.
-
Incubation: Add the diluted this compound to the wells. Then, add diluted NHS (e.g., 1:100 in GVB++) to the wells and incubate for 1 hour at 37°C to allow for complement activation and C4 deposition.
-
Detection of C4d:
-
Wash the plate thoroughly.
-
Add the anti-human C4d antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
-
Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition of C4d deposition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: The Lectin Pathway of the complement system and the inhibitory action of this compound.
Caption: A troubleshooting workflow for interpreting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. MASP-1 and MASP-2 Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. MASP-2 and MASP-3 inhibitors block complement activation, inflammation, and microvascular stasis in a murine model of vaso-occlusion in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lectin Pathway Enzyme MASP-2 and Downstream Complement Activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannan binding lectin-associated serine protease-2 (MASP-2) critically contributes to post-ischemic brain injury independent of MASP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MASP2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Avoiding MASP-2-IN-1 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of MASP-2-IN-1 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide: this compound Precipitation
Immediate or delayed precipitation of this compound in your cell culture media can compromise experimental results. This guide provides a systematic approach to identify and resolve these issues.
Issue 1: Immediate Precipitate Formation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. | 1. Lower the final working concentration: If experimentally feasible, reduce the concentration of this compound. 2. Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific media (see Experimental Protocols). |
| Rapid Solvent Shift | Adding a concentrated dimethyl sulfoxide (B87167) (DMSO) stock solution directly to a large volume of aqueous media causes the inhibitor to rapidly "crash out" of solution.[1] | 1. Use a Stepwise Dilution Protocol: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) complete cell culture medium. Then, add this intermediate dilution to the final volume of media.[1][2] 2. Slow, Continuous Mixing: Add the inhibitor stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and thorough mixing.[1] |
| Low Media Temperature | The solubility of many compounds, including hydrophobic inhibitors, decreases at lower temperatures. | Pre-warm the media: Always use cell culture medium that has been pre-warmed to 37°C before adding this compound.[2] |
Issue 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Inhibitor Instability | This compound has been noted to have poor stability in mouse plasma, suggesting potential instability in biological solutions over time.[1][3] | 1. Replenish the Media: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). 2. Conduct Shorter Experiments: If possible, design experiments with shorter incubation times. |
| Media Evaporation | Evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | 1. Ensure Proper Humidification: Maintain optimal humidity levels in the incubator. 2. Use Sealed Plates: For long-term experiments, consider using sealed culture plates or plates with low-evaporation lids.[4] |
| pH Shifts in Media | Changes in CO2 levels can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Use Buffered Media: Employ a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a small molecule inhibitor of Mannan-binding lectin-associated serine protease 2 (MASP-2) and MASP-3.[1][3] Like many small molecule inhibitors, it is often supplied as a solid and is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution.
Q2: Why does a compound soluble in DMSO precipitate in cell culture media?
A2: This is a common issue related to a phenomenon known as "solvent shift." While this compound may be readily soluble in 100% DMSO, its solubility dramatically decreases when the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[5] The final concentration of DMSO in the media is usually too low (typically <0.5%) to maintain the inhibitor in solution if its aqueous solubility is poor.[5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: Generally, the final concentration of DMSO in cell culture should be kept below 0.5% to avoid cytotoxic effects.[5] However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor) to assess its impact on your specific cells.
Q4: Can the type of cell culture medium or the presence of serum affect precipitation?
A4: Yes. Different media formulations have varying compositions of salts and other components that can influence the solubility of a compound.[2] The presence of serum, particularly fetal bovine serum (FBS), can sometimes aid in solubilizing hydrophobic compounds due to the binding of the compound to proteins like albumin.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound and a non-precipitating working solution for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Refer to the manufacturer's datasheet for the molecular weight of this compound (463.51 g/mol ).[6]
-
Calculate the mass of this compound needed to prepare your desired volume and concentration of stock solution.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of 100% DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (Stepwise Dilution):
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of the stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution. Add the stock solution to the media while gently vortexing.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed media to achieve the desired working concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media for a final concentration of 10 µM.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without precipitation.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a vehicle control (2 µL of DMSO in 198 µL of media).
-
Mix the plate gently.
-
Visually inspect the wells for any signs of turbidity or precipitation immediately and after incubation at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).
-
The highest concentration that remains clear is the maximum soluble concentration under these conditions.
MASP-2 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MASP-2 signaling pathway in the lectin pathway of the complement system and a recommended experimental workflow for using this compound.
Caption: The Lectin Pathway of Complement Activation and the inhibitory action of this compound.
Caption: Recommended experimental workflow for preparing and using this compound in cell culture.
References
Technical Support Center: Troubleshooting Lectin Pathway Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for lectin pathway inhibition assays.
Troubleshooting Guides
This section addresses common issues encountered during lectin pathway inhibition assays in a question-and-answer format.
Issue 1: High Background Signal
Q1: I am observing a high background signal across my entire ELISA plate. What are the potential causes and solutions?
A high background can mask the true signal from your experiment, leading to inaccurate results. The common culprits and their solutions are outlined below.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure that all wells are completely aspirated after each wash. |
| Cross-Reactivity of Antibodies | Run controls to check for cross-reactivity of the detection antibody with the coating antigen. Use highly specific monoclonal antibodies if possible. |
| High Concentration of Detection Reagent | Titrate the detection antibody and enzyme conjugate to determine the optimal working concentration. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and use new aliquots of reagents. Ensure that all glassware and plasticware are thoroughly cleaned. |
| Inadequate Blocking | Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat dry milk) and increasing the incubation time. |
| Extended Incubation Times | Adhere strictly to the recommended incubation times in the protocol. Shorter incubation times may be necessary. |
| Substrate Incubation in Light | Incubate the substrate in the dark to prevent non-enzymatic degradation. |
Issue 2: Weak or No Signal
Q2: My positive controls are showing a weak or no signal. What could be wrong?
A lack of signal in your positive control invalidates the assay. Here are the likely reasons and how to address them.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Check the expiration dates of all reagents. Ensure proper storage conditions have been maintained. Test the activity of individual components (e.g., enzyme conjugate, substrate). |
| Omission of a Key Reagent | Carefully review the protocol to ensure all steps were followed correctly and all reagents were added in the proper order. |
| Incorrect Reagent Dilutions | Double-check all calculations and ensure accurate dilutions of antibodies, standards, and other reagents. |
| Suboptimal Incubation Temperature | Ensure that incubations are carried out at the temperature specified in the protocol. |
| Sample Handling and Storage | Complement proteins are heat-labile. Serum or plasma samples should be collected, processed, and stored correctly (typically at -80°C in aliquots) to maintain activity. Avoid repeated freeze-thaw cycles. |
| Low Concentration of Target Analyte | For functional assays, ensure that the serum or plasma is not overly diluted, which can lead to a loss of signal. |
Issue 3: High Variability Between Replicates
Q3: I am seeing significant variation between my replicate wells. What are the common causes of this inconsistency?
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each sample and reagent. Ensure consistent pipetting technique, especially with viscous solutions like serum. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. Gently tap the plate after adding reagents to ensure a uniform solution. |
| "Edge Effects" | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples and controls, or fill them with buffer to create a humidity barrier. |
| Inconsistent Washing | Use an automated plate washer for more consistent washing. If washing manually, ensure that each well is treated identically. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator. |
Experimental Protocols
This section provides detailed methodologies for key lectin pathway inhibition assays.
MBL-Dependent C4b Deposition Assay (ELISA)
This assay measures the ability of a test compound to inhibit the deposition of C4b on a mannan-coated surface, which is initiated by the mannan-binding lectin (MBL) pathway.
Materials:
-
96-well microplate
-
Mannan (B1593421) from Saccharomyces cerevisiae
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample Diluent (e.g., Veronal buffer with Ca2+ and Mg2+)
-
Normal Human Serum (NHS) as a source of complement
-
Test compound and vehicle control
-
Anti-human C4b antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with mannan (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation:
-
Prepare serial dilutions of the test compound and vehicle control in sample diluent.
-
Dilute NHS in sample diluent (e.g., 1:100).
-
Add the diluted NHS to the wells containing the test compound or vehicle control.
-
Incubate for 1 hour at 37°C to allow for complement activation and C4b deposition.
-
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody: Add biotinylated anti-human C4b antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate for 10-20 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding stop solution.
-
Read Plate: Read the absorbance at 450 nm using a plate reader.
MASP-2 Specific Inhibition Assay
This assay specifically measures the inhibition of the enzymatic activity of MBL-associated serine protease-2 (MASP-2).
Materials:
-
Recombinant active MASP-2
-
Fluorogenic MASP-2 substrate
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Test compound and vehicle control
-
Black 96-well microplate
-
Fluorometric plate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compound and vehicle control in assay buffer. Prepare a working solution of the fluorogenic substrate.
-
Enzyme and Inhibitor Incubation: Add the test compound or vehicle control to the wells of a black microplate. Add recombinant active MASP-2 to each well and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic MASP-2 substrate to each well.
-
Kinetic Reading: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for lectin pathway inhibition assays. These values can vary depending on the specific assay conditions and reagents used.
Table 1: Typical IC50 Values for Lectin Pathway Inhibitors
| Inhibitor Class | Target | Example Inhibitor | Reported IC50 Range |
| Monoclonal Antibody | MASP-2 | Narsoplimab | ~1 - 10 nM[1][2] |
| Small Molecule | MASP-2 | (Various) | 10 nM - 10 µM[3] |
| Peptide Inhibitor | MASP-1/MASP-2 | SFMI-1, SFMI-2 | 65 nM - 1 µM[4] |
Table 2: Expected Absorbance (OD450) Values in a C4b Deposition Assay
| Control | Expected OD450 | Interpretation |
| Positive Control (NHS + Vehicle) | 1.0 - 2.5 | Maximum lectin pathway activation. |
| Negative Control (Buffer only) | < 0.1 | No complement activation. |
| Inhibitor Control (e.g., EDTA) | < 0.2 | Complete inhibition of complement activation. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample type to use for functional lectin pathway assays? A1: Serum is the preferred sample type for functional assays as it contains all the necessary complement components.[5] Plasma collected with anticoagulants like EDTA is not suitable for functional assays because EDTA chelates the divalent cations (Ca²⁺ and Mg²⁺) required for complement activation.[6] If plasma must be used, heparinized plasma is a possibility, but heparin can interfere with complement activation, so its use should be validated.[5]
Q2: How do genetic variations in lectin pathway components affect assay results? A2: Genetic variations in genes like MBL2 and FCN2 can lead to significant inter-individual differences in the serum concentrations of MBL and ficolins, respectively.[5] This can directly impact the functional activity measured in the assays. It is important to be aware of the potential for low or deficient levels of these proteins in samples from certain individuals, which could be misinterpreted as inhibitor activity.
Q3: What are some key considerations when screening a compound library for lectin pathway inhibitors? A3: When screening compound libraries, it is crucial to be aware of potential artifacts.[7] Compounds that are poorly soluble can form aggregates that non-specifically inhibit the assay.[7] Colored or fluorescent compounds can interfere with the optical detection method.[7] It is also important to perform counter-screens to ensure that the "hits" are specific for the lectin pathway and not broadly inhibiting other complement pathways or assay components.
Q4: Can the classical pathway interfere with my lectin pathway assay? A4: Yes, if the assay is not properly designed, the classical pathway can be activated, leading to a false-positive signal. This is particularly a concern in assays that use surfaces that can bind antibodies present in the serum. To minimize classical pathway interference, high salt concentrations (e.g., 1 M NaCl) can be used in the sample diluent to disrupt the C1 complex.[8]
Q5: How should I interpret my data and calculate inhibition? A5: Data should be normalized to the positive (100% activity) and negative (0% activity) controls. The percent inhibition for each inhibitor concentration can be calculated as follows:
% Inhibition = 100 * (1 - (OD_sample - OD_negative) / (OD_positive - OD_negative))
The IC50 value, which is the concentration of inhibitor that produces 50% inhibition, can then be determined by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic curve).
Visualizations
Lectin Pathway Signaling
Caption: The Lectin Pathway of Complement Activation.
Experimental Workflow for Lectin Pathway Inhibition Assay
Caption: Workflow for a Lectin Pathway Inhibition ELISA.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. Frontiers | Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Association Study of Mannose-Binding Lectin Levels and Genetic Variants in Lectin Pathway Proteins with Susceptibility to Age-Related Macular Degeneration: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eaglebio.com [eaglebio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Masp-2-IN-1 and hERG Channel Interaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the impact of Masp-2-IN-1 on the hERG channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as Compound 77) is an inhibitor of the mannan-binding lectin-associated serine protease (MASP) family. It primarily inhibits MASP-2 and also shows activity against MASP-3.[1]
Q2: What is the known impact of this compound on the hERG channel?
This compound exhibits weak inhibitory activity against the hERG (human Ether-à-go-go-Related Gene) channel, with a reported half-maximal inhibitory concentration (IC50) of 175 µM.[1]
Q3: What are the key potency values for this compound?
The inhibitory concentrations (IC50) for this compound against its primary targets and the hERG channel are summarized below.
| Target | IC50 |
| MASP-2 | 11.4 nM |
| MASP-3 | 13.2 µM |
| hERG Channel | 175 µM |
| Data from MedchemExpress.[1] |
Q4: What is the stability of this compound in plasma?
This compound has shown poor stability in mouse plasma, with a half-life of 4.4 hours.[1] This is a critical consideration for the design of in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments assessing the effect of this compound on the hERG channel.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no hERG channel inhibition at expected concentrations. | Compound Instability: this compound has limited plasma stability, which may translate to instability in certain assay buffers over time. | - Prepare fresh stock solutions of this compound for each experiment.- Minimize the time the compound is in the aqueous buffer before application to the cells.- Consider the use of a stabilizing agent if compatible with the assay. |
| Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | - Confirm the solubility of this compound in your specific assay buffer.- Use a minimal amount of a suitable solvent like DMSO for the initial stock solution and ensure the final solvent concentration is low and consistent across all conditions.- Visually inspect solutions for any signs of precipitation. | |
| Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects that may interfere with the assay. | - Use the lowest effective concentration of this compound based on its IC50 for MASP-2, if the goal is to study on-target effects.- If investigating hERG effects, be aware that concentrations approaching the 175 µM IC50 are high and may induce other cellular changes. | |
| High variability in hERG current measurements between experiments. | Inconsistent Experimental Conditions: Minor variations in temperature, pH, or solution composition can affect hERG channel activity. | - Strictly adhere to a standardized protocol for all experiments.- Maintain a constant temperature, ideally at or near physiological temperature (35-37°C), as hERG channel kinetics are temperature-sensitive.- Prepare all solutions from the same stock reagents and verify the pH of the final buffers. |
| Cell Health and Passage Number: The health and passage number of the cells expressing the hERG channel can impact current density and stability. | - Use cells from a consistent and low passage number for all experiments.- Regularly monitor cell morphology and viability.- Ensure a stable baseline recording for a sufficient period before applying the compound. | |
| "Rundown" of hERG current during patch-clamp recording. | Inherent Channel Behavior: hERG channels can exhibit a "rundown" phenomenon, where the current amplitude decreases over the course of a long experiment. | - Perform experiments as efficiently as possible to minimize recording time.- Implement a strict time control for compound application and washout.- Monitor the current in a vehicle control over the same time course to quantify the extent of rundown. |
| Unstable seal in patch-clamp experiments. | High Compound Concentration: High concentrations of some compounds can destabilize the gigaohm seal between the patch pipette and the cell membrane. | - If seal instability is observed at higher concentrations of this compound, try to use the lowest concentration that elicits a measurable effect.- Ensure the quality of the glass pipettes and the cleanliness of the recording chamber. |
Experimental Protocols
hERG Channel Inhibition Assay using Whole-Cell Patch-Clamp
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on hERG channels expressed in a stable cell line (e.g., HEK293).
1. Cell Preparation:
-
Culture hERG-expressing cells according to standard protocols.
-
Plate cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Use cells within 24-48 hours of plating.
2. Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 10 HEPES, 1.5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Test Solutions: Dilute the stock solution in the external solution to the final desired concentrations. The final DMSO concentration should be ≤0.1% and consistent across all test and vehicle control solutions.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a single, healthy cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the voltage protocol.
4. Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
-
Repeat this voltage protocol at regular intervals (e.g., every 15-20 seconds).
5. Data Acquisition and Analysis:
-
Record the hERG tail current amplitude in the absence of the compound (baseline).
-
Apply the vehicle control solution and record the current for a stable period.
-
Apply different concentrations of this compound, allowing the effect to reach a steady state at each concentration.
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of inhibition at each concentration relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Visualizations
Experimental Workflow for hERG Assay
Caption: Workflow for assessing this compound's effect on hERG channels.
MASP-2 Signaling Pathway (Lectin Pathway of Complement)
References
Technical Support Center: Masp-2-IN-1
Welcome to the technical support center for Masp-2-IN-1, a potent inhibitor of the mannan-binding lectin-associated serine protease-2 (MASP-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, troubleshooting, and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets the serine protease activity of MASP-2.[1][2] MASP-2 is a key enzyme in the lectin pathway of the complement system.[3] Upon binding of pattern recognition molecules like mannan-binding lectin (MBL) to pathogens or altered self-cells, MASP-2 is activated and proceeds to cleave complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a) and subsequent amplification of the complement cascade.[4][5] this compound effectively blocks this cleavage activity, thereby inhibiting the lectin pathway at an early stage.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high potency against MASP-2 with an IC50 of 11.4 nM. It also shows inhibitory activity against MASP-3, albeit at a much higher concentration, with an IC50 of 13.2 µM.[1][2][6] This dual activity should be considered when designing and interpreting experiments. The compound has been observed to have weak inhibitory effects on hERG at a significantly higher concentration (IC50 of 175 µM).[1][6]
Q3: How should I prepare and store this compound for my experiments?
A3: For optimal performance, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, small molecule inhibitors are dissolved in a high-quality solvent like DMSO to create a concentrated stock solution. For aqueous-based assays, further dilution into the appropriate experimental buffer is necessary. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect the experimental results. For storage, it is recommended to keep the product under the conditions specified in the Certificate of Analysis.[1]
Q4: What are the appropriate positive and negative controls for a MASP-2 inhibition assay?
A4:
-
Positive Control (for complement activation): A sample containing active serum or plasma without any inhibitor should be used to demonstrate that the lectin pathway is functional.
-
Negative Control (for background signal): A sample with heat-inactivated serum or a buffer without a complement source can be used to determine the baseline signal in the assay.
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound, a control containing the same final concentration of the solvent (e.g., DMSO) should be included.
-
Alternative Pathway Control: To confirm the specificity of lectin pathway inhibition, an assay that specifically activates the alternative pathway (e.g., using zymosan or LPS-coated plates) can be performed in the presence of this compound.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (MASP-2) | 11.4 nM | [1][2][6] |
| IC50 (MASP-3) | 13.2 µM | [1][6] |
| IC50 (hERG) | 175 µM | [1][6] |
| Plasma Stability (Mouse) | Half-life of 4.4 hours | [1][6] |
Experimental Protocols & Troubleshooting
Lectin Pathway C4 Deposition Assay
This assay measures the ability of MASP-2 to cleave C4, leading to the deposition of C4b on a mannan-coated surface.
Diagram: C4 Deposition Assay Workflow
Caption: Workflow for a typical C4 deposition ELISA to assess MASP-2 activity.
Methodology:
-
Coating: Coat a high-binding microtiter plate with mannan (e.g., 10 µg/ml in a suitable coating buffer) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., TBS containing 1% BSA) to prevent non-specific binding.
-
Inhibition: Prepare serial dilutions of this compound. In a separate plate, pre-incubate the inhibitor with diluted normal human serum (NHS) for a defined period (e.g., 30 minutes at room temperature).
-
Activation: Transfer the serum/inhibitor mixtures to the mannan-coated plate.
-
Incubation: Incubate the plate at 37°C to allow for complement activation and C4b deposition.
-
Detection: Wash the plate and add a primary antibody specific for a C4 fragment (e.g., anti-C4b or anti-C4d). Following another incubation and wash step, add an enzyme-conjugated secondary antibody.
-
Readout: Add a suitable substrate and measure the absorbance at the appropriate wavelength.
Troubleshooting Guide: C4 Deposition Assay
| Issue | Possible Cause | Recommended Solution |
| High background signal | Incomplete blocking | Increase blocking time or try a different blocking agent. |
| Non-specific antibody binding | Titrate the primary and secondary antibodies to optimal concentrations. | |
| Low or no signal in positive control | Inactive serum | Use fresh, properly stored serum. Avoid multiple freeze-thaw cycles. |
| Insufficient incubation time/temperature | Optimize incubation times and ensure the incubator is at the correct temperature. | |
| Inconsistent results between wells | Pipetting errors | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Edge effects | Avoid using the outer wells of the plate or ensure proper plate sealing during incubations. |
Downstream C3 Deposition Assay
This assay measures the formation of the C3 convertase and subsequent deposition of C3b, providing an assessment of the entire upstream lectin pathway.
Diagram: Lectin Pathway Signaling
Caption: Simplified diagram of the lectin pathway of complement activation.
Methodology:
The protocol is similar to the C4 deposition assay, with the primary difference being the detection step.
-
Follow steps 1-5 of the C4 deposition assay protocol.
-
Detection: After the incubation to allow complement activation, wash the plate and add a primary antibody specific for a C3 fragment (e.g., anti-C3b or anti-C3c).
-
Proceed with the subsequent incubation, washing, secondary antibody, and substrate steps as described for the C4 deposition assay.
Troubleshooting Guide: C3 Deposition Assay
| Issue | Possible Cause | Recommended Solution |
| Inhibition observed in C4 assay but not in C3 assay | Alternative pathway amplification | The alternative pathway can amplify C3b deposition. Ensure assay conditions (e.g., serum dilution) are optimized to minimize alternative pathway contribution. Consider using specific inhibitors of the alternative pathway (e.g., anti-Factor D) to confirm lectin pathway-specific C3 deposition.[8] |
| High variability in results | Sample handling | Complement components are labile. Ensure consistent and proper sample collection and storage (e.g., on ice, prompt freezing at -70°C).[7] |
| Reagent lot-to-lot variability | Use reagents from the same lot for an entire experiment. Qualify new lots against old ones.[7] |
Diagram: Troubleshooting Logic for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TFPI inhibits lectin pathway of complement activation by direct interaction with MASP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revised mechanism of complement lectin-pathway activation revealing the role of serine protease MASP-1 as the exclusive activator of MASP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Distinction of early complement classical and lectin pathway activation via quantification of C1s/C1-INH and MASP-1/C1-INH complexes using novel ELISAs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The down-stream effects of mannan-induced lectin complement pathway activation depend quantitatively on alternative pathway amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in Masp-2-IN-1 experiments
Technical Support Center: Masp-2-IN-1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and achieving consistent, reproducible results in experiments utilizing this selective inhibitor of the lectin complement pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Mannan-binding lectin-associated serine protease 2 (MASP-2). MASP-2 is the key effector enzyme of the lectin pathway of the complement system.[1][2][3] Upon activation of the lectin pathway, MASP-2 cleaves complement components C4 and C2 to form the C3 convertase, C4b2a.[2] By specifically inhibiting the proteolytic activity of MASP-2, this compound effectively blocks the lectin pathway cascade at its initiation point, without affecting the classical or alternative complement pathways.[4][5][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For optimal stability and performance, please adhere to the following guidelines.
| Parameter | Recommendation | Rationale |
| Reconstitution Solvent | Anhydrous DMSO | Provides the best solubility and stability for the stock solution. |
| Stock Solution Concentration | 10 mM | A standard concentration that allows for easy serial dilutions. |
| Stock Solution Storage | -20°C or -80°C in small aliquots | Minimizes freeze-thaw cycles which can degrade the compound.[7] |
| Working Solution Buffer | Assay-specific buffer (e.g., GVB++) | Dilute stock solution into aqueous buffer immediately before use. |
| Aqueous Stability | Use within 4 hours of dilution | Small molecule inhibitors can be less stable in aqueous solutions. |
Q3: How can I confirm that this compound is active in my assay?
A3: The most direct method is to perform a dose-response experiment in a lectin pathway-specific functional assay, such as a mannan-coating ELISA that measures C4 or C3 deposition. You should observe a concentration-dependent decrease in complement deposition with an IC50 value consistent with the product's technical data sheet. A non-specific inhibitor or a compound that has lost activity will show a weak or flat dose-response curve.
Troubleshooting Experimental Variability
Problem 1: High variability between replicate wells in my ELISA.
| Potential Cause | Troubleshooting Action |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like serum. Ensure consistent tip immersion depth. |
| Inconsistent Plate Washing | Use an automated plate washer if available. If washing manually, ensure all wells are aspirated and filled with equal force and volume. Tap the plate on absorbent paper to remove residual liquid. |
| Edge Effects | Avoid using the outermost wells of the plate, as they are more susceptible to temperature fluctuations and evaporation. Fill outer wells with buffer or water. |
| Inhibitor Precipitation | Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect wells for any signs of precipitation after adding the inhibitor. |
| Incomplete Mixing | Gently tap or use a plate shaker to mix reagents thoroughly after each addition, especially after adding the inhibitor and serum. |
Problem 2: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Action |
| Serum Sample Handling | Serum is the source of complement proteins and its handling is critical.[8][9] Follow a strict, standardized protocol for serum collection, processing, and storage.[7][10][11] Avoid repeated freeze-thaw cycles.[7][12] Thaw samples on ice and process them quickly.[10][12] |
| Inter-individual Serum Variation | Complement activity can vary significantly between donors.[13][14] For screening, use a large batch of commercially pooled normal human serum to ensure consistency. For specific studies, document and control for donor variability. |
| Reagent Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure other critical reagents, like the detection antibody, have not expired and have been stored correctly. |
| Substrate Concentration | For enzymatic assays, the measured IC50 value is dependent on the substrate concentration relative to its Km.[15] Ensure the concentration of C4 and C2 (or surrogate substrates) is consistent across experiments. |
| Incubation Times & Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Use a calibrated incubator and timer. Small deviations can significantly alter enzyme kinetics and complement activation rates. |
Visual Guides and Workflows
Lectin Pathway Signaling and Inhibition Point
The diagram below illustrates the lectin complement pathway and highlights the specific point of action for this compound.
Caption: MASP-2 is the central enzyme blocked by this compound.
General Experimental Workflow
This workflow outlines the key steps for assessing the inhibitory activity of this compound in a typical ELISA format.
Caption: Standard workflow for a lectin pathway inhibition ELISA.
Troubleshooting Logic: Low or No Inhibition
If your experiment shows weaker-than-expected or no inhibition, use this decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting weak inhibition.
Detailed Experimental Protocol
Lectin Pathway C4d Deposition ELISA for this compound IC50 Determination
This protocol describes a standardized method to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials and Reagents:
-
Microplate: 96-well high-binding microplate.
-
Coating Antigen: Mannan (B1593421) from Saccharomyces cerevisiae (10 µg/mL in PBS).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++).
-
Serum: Pooled Normal Human Serum (NHS), stored at -80°C.
-
Inhibitor: this compound, reconstituted to 10 mM in anhydrous DMSO.
-
Detection Antibody: Biotinylated anti-human C4d antibody.
-
Secondary Reagent: Streptavidin-Horseradish Peroxidase (HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H2SO4.
2. Plate Coating and Blocking:
-
Coat wells with 100 µL of mannan solution.
-
Incubate overnight at 4°C.
-
Wash plate 3 times with 200 µL of PBST.
-
Block with 200 µL of Blocking Buffer for 2 hours at room temperature (RT).
-
Wash plate 3 times with 200 µL of PBST.
3. Inhibition Assay:
-
Prepare serial dilutions of this compound (e.g., 100 µM to 0.01 nM) in GVB++. Keep the final DMSO concentration constant and below 0.5%.
-
Add 50 µL of diluted inhibitor or GVB++ (for positive and negative controls) to the appropriate wells.
-
Thaw NHS on ice. Dilute the serum in GVB++ (e.g., 1:80). The optimal dilution should be determined empirically to be on the linear portion of the activation curve.
-
Add 50 µL of diluted NHS to all wells except the negative control (add 50 µL GVB++ instead).
-
Incubate for 1 hour at 37°C to allow complement activation.
4. Detection:
-
Wash plate 4 times with PBST.
-
Add 100 µL of diluted biotinylated anti-C4d antibody to each well.
-
Incubate for 1 hour at RT.
-
Wash plate 4 times with PBST.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at RT in the dark.
-
Wash plate 5 times with PBST.
5. Data Development and Analysis:
-
Add 100 µL of TMB substrate to each well.
-
Incubate at RT until sufficient color develops (approx. 5-15 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
Subtract the average absorbance of the negative control wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.
References
- 1. Lectin Pathway Enzyme MASP-2 and Downstream Complement Activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. What are MASP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Complement Therapeutic Target-MASP-2 - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders [frontiersin.org]
- 6. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. needle.tube [needle.tube]
- 8. Preparing serum for functional complement assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. cayugamedlab.testcatalog.org [cayugamedlab.testcatalog.org]
- 12. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MASP-2 Inhibitors: Masp-2-IN-1 Versus Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The mannan-binding lectin-associated serine protease-2 (MASP-2) is a critical enzyme in the lectin pathway of the complement system, a key component of the innate immune response. Dysregulation of this pathway has been implicated in a variety of inflammatory and autoimmune diseases, making MASP-2 a prime therapeutic target. This guide provides a comparative overview of Masp-2-IN-1, a small molecule inhibitor, and other notable MASP-2 inhibitors, including the clinical-stage monoclonal antibody narsoplimab.
Quantitative Performance Comparison
The following table summarizes key quantitative data for this compound and other select MASP-2 inhibitors. It is important to note that direct comparisons of potency (e.g., IC50 values) should be interpreted with caution, as experimental conditions may vary between studies.
| Inhibitor | Type | Target(s) | Potency (IC50/K D) | Selectivity | Plasma Stability/Half-life |
| This compound | Small Molecule | MASP-2, MASP-3 | MASP-2 IC50: 11.4 nM MASP-3 IC50: 13.2 µM[1] | Shows significantly lower potency against MASP-3.[1] | Poor stability in mouse plasma (t½ = 4.4 hours)[1] |
| Narsoplimab (OMS721) | Monoclonal Antibody | MASP-2 | K D : 0.062 nM (zymogen MASP-2), 0.089 nM (active MASP-2) IC50: ~1 nM (dilute serum), ~3.4 nM (90% serum)[2] | >5,000-fold selectivity over MASP-1, MASP-3, C1r, and C1s[2] | Not explicitly stated in the provided results, but as a monoclonal antibody, it is expected to have a much longer half-life than a small molecule. |
| TFMI-2 Variants | Peptide | MASP-2 | IC50: 11–406 nM (in various complement deposition assays)[3] | Selective for MASP-2; inactive against MASP-1 and MASP-3.[3] | Information not available. |
| SGMI-2 | Peptide | MASP-2 | IC50: ~66 nM (in Wieslab complement assay)[4] | Selective for MASP-2.[4] | Information not available. |
The Lectin Pathway and the Role of MASP-2
The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs), such as mannan-binding lectin (MBL) and ficolins, to carbohydrate patterns on the surface of pathogens or damaged host cells. This binding leads to the activation of MASP-2, which then cleaves C4 and C2 to form the C3 convertase (C4b2a), a central step in the complement cascade. This cascade ultimately results in inflammation, opsonization, and the formation of the membrane attack complex (MAC), which lyses target cells.[3]
Comparative Analysis of MASP-2 Inhibitors
This compound: A Small Molecule Approach
This compound is a small molecule inhibitor that targets the enzymatic activity of MASP-2 with a reported IC50 of 11.4 nM.[1] A key characteristic of small molecule inhibitors is their potential for oral bioavailability. However, this compound has been shown to have poor stability in mouse plasma, with a half-life of only 4.4 hours, which may present a challenge for in vivo applications.[1] Notably, this compound also inhibits MASP-3, albeit at a much higher concentration (IC50 of 13.2 µM), indicating a degree of selectivity for MASP-2.[1] Further studies are needed to fully characterize its selectivity profile against a broader range of serine proteases.
Narsoplimab: A Highly Specific Monoclonal Antibody
Narsoplimab (formerly OMS721) is a human monoclonal antibody that binds to MASP-2 with very high affinity (KD in the low picomolar range).[2] Its mechanism of action is to block the function of MASP-2, thereby preventing the cleavage of C4 and C2 and halting the lectin pathway cascade.[2][3] A significant advantage of narsoplimab is its high specificity, with over 5,000-fold greater selectivity for MASP-2 compared to other closely related serine proteases, including MASP-1 and MASP-3.[2] This high selectivity minimizes the risk of off-target effects. As a monoclonal antibody, narsoplimab is administered via injection and is expected to have a much longer plasma half-life compared to small molecules. Narsoplimab has undergone clinical trials for various conditions, including hematopoietic stem cell transplant-associated thrombotic microangiopathy (HSCT-TMA).
Other Peptide-Based Inhibitors
Other MASP-2 inhibitors, such as the TFMI-2 variants and SGMI-2, are peptide-based. These inhibitors have demonstrated potent and selective inhibition of the lectin pathway in vitro.[3][4] For instance, TFMI-2 variants show IC50 values in the nanomolar range in various complement deposition assays and are selective for MASP-2 over MASP-1 and MASP-3.[3] Peptide-based inhibitors can offer a balance of specificity and size, but like monoclonal antibodies, they are typically administered parenterally.
Experimental Methodologies
A crucial aspect of comparing different inhibitors is understanding the experimental protocols used to determine their performance characteristics. Below are generalized protocols for key assays used in the evaluation of MASP-2 inhibitors.
General Experimental Workflow
The evaluation of a potential MASP-2 inhibitor typically follows a multi-step process, starting with in vitro enzymatic assays and progressing to more complex cell-based and in vivo models.
Key Experimental Protocols
1. MASP-2 Enzymatic Activity Assay (for IC50 Determination of Small Molecule Inhibitors)
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified MASP-2.
-
Principle: Recombinant active MASP-2 is incubated with a synthetic substrate that releases a fluorescent or colorimetric signal upon cleavage. The inhibitor is added at various concentrations to determine the concentration at which 50% of the enzymatic activity is inhibited (IC50).
-
Materials:
-
Recombinant human MASP-2 (active form)
-
Fluorogenic or chromogenic peptide substrate for MASP-2
-
Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant MASP-2 to each well of the microplate.
-
Add the different concentrations of the inhibitor to the wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Lectin Pathway-Specific C4 Deposition ELISA (for Functional Inhibition)
This assay measures the functional inhibition of the lectin pathway in a more physiological context, using serum as the source of complement proteins.
-
Principle: A microplate is coated with a ligand that activates the lectin pathway (e.g., mannan). Serum is added in the presence of the inhibitor. The activation of the lectin pathway leads to the cleavage of C4 and the deposition of C4b on the plate, which is then detected using a specific antibody.
-
Materials:
-
96-well microplate coated with mannan (B1593421)
-
Normal human serum (NHS)
-
Test inhibitor (e.g., narsoplimab)
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBS with Tween-20)
-
Primary antibody against human C4/C4b
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Microplate reader
-
-
Procedure:
-
Coat the microplate wells with mannan and incubate overnight.
-
Block non-specific binding sites with a blocking buffer.
-
Prepare serial dilutions of the test inhibitor.
-
Pre-incubate the diluted inhibitor with NHS for a specified time.
-
Add the inhibitor-serum mixture to the mannan-coated wells and incubate to allow for complement activation and C4 deposition.
-
Wash the wells to remove unbound components.
-
Add the primary antibody against C4/C4b and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Plot the absorbance against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The landscape of MASP-2 inhibitors includes a diverse range of modalities, from small molecules like this compound to monoclonal antibodies such as narsoplimab and peptide-based inhibitors. Each class presents a unique set of advantages and challenges.
-
This compound represents a promising small molecule approach, offering the potential for oral administration. However, its current limitations include off-target activity against MASP-3 and poor plasma stability, which will need to be addressed in future drug development efforts.
-
Narsoplimab exemplifies the high specificity and potency that can be achieved with a monoclonal antibody. Its advanced clinical development provides a strong validation for MASP-2 as a therapeutic target. The main considerations for antibody therapeutics are their parenteral route of administration and higher manufacturing costs.
-
Peptide inhibitors like the TFMI-2 variants offer a middle ground, combining good potency and selectivity.
The choice of an optimal MASP-2 inhibitor will ultimately depend on the specific therapeutic application, considering factors such as the desired route of administration, dosing frequency, and the required selectivity profile. Further head-to-head studies under standardized experimental conditions are warranted to allow for a more direct and comprehensive comparison of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders [frontiersin.org]
- 3. Novel MASP-2 inhibitors developed via directed evolution of human TFPI1 are potent lectin pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
A Head-to-Head Comparison of MASP-2 Inhibitors: Masp-2-IN-1 and Narsoplimab
For Researchers, Scientists, and Drug Development Professionals
The lectin pathway of the complement system is a critical component of innate immunity, but its overactivation is implicated in the pathogenesis of numerous inflammatory and thrombotic diseases. A key therapeutic target within this pathway is the mannan-binding lectin-associated serine protease-2 (MASP-2), the effector enzyme responsible for initiating the downstream cascade. This guide provides an objective comparison of two prominent MASP-2 inhibitors: Masp-2-IN-1, a small molecule inhibitor, and narsoplimab, a human monoclonal antibody.
Mechanism of Action: Small Molecule versus Monoclonal Antibody
Both this compound and narsoplimab function by inhibiting the enzymatic activity of MASP-2, thereby preventing the cleavage of complement components C4 and C2 and halting the formation of the C3 convertase. However, their molecular nature and specificity profiles differ significantly.
Narsoplimab is a fully human IgG4 monoclonal antibody that binds with high affinity and specificity to MASP-2.[1][2] This high specificity for MASP-2 ensures that the classical and alternative complement pathways remain intact, which is crucial for maintaining host defense against infections.[3] Narsoplimab is designed to prevent complement-mediated inflammation and endothelial damage.[4]
This compound (also known as Compound 77) is a small molecule inhibitor of mannan-binding lectin-associated serine protease (MASP).[1][5] In addition to inhibiting MASP-2, it also shows activity against MASP-3, another serine protease involved in the alternative pathway of complement.[1][5]
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and narsoplimab, providing a basis for comparing their potency and selectivity.
| Parameter | This compound | Narsoplimab |
| Target(s) | MASP-2, MASP-3 | MASP-2 |
| Molecule Type | Small Molecule | Human Monoclonal Antibody (IgG4) |
| IC50 (MASP-2) | 11.4 nM | ~1 nM (in dilute serum), ~3.4 nM (in 90% serum)[4] |
| IC50 (MASP-3) | 13.2 µM | Not Applicable (highly selective for MASP-2)[1] |
| Binding Affinity (KD for MASP-2) | Not Reported | 0.073 nM (by SPR), 0.062 nM (by ELISA)[1] |
| In Vitro Stability | Poor stability in mouse plasma (half-life of 4.4 hours)[1][5] | Not Reported |
| Clinical Development | Preclinical | Phase 2 clinical trials completed for HSCT-TMA[6][7] |
Signaling Pathway and Inhibition
The following diagram illustrates the lectin pathway of the complement system and the points of inhibition for this compound and narsoplimab.
Caption: Lectin Pathway and points of inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to evaluate this compound and narsoplimab.
This compound: In Vitro Inhibition Assay (General Protocol)
While the specific protocol for this compound is not publicly available, a general biochemical assay to determine the IC50 of a small molecule inhibitor against MASP-2 would typically involve the following steps:
-
Reagents and Materials:
-
Recombinant human MASP-2 enzyme.
-
A fluorogenic or chromogenic peptide substrate for MASP-2.
-
Assay buffer (e.g., Tris-HCl or HEPES with Ca2+ and Mg2+).
-
This compound at various concentrations.
-
A microplate reader capable of detecting fluorescence or absorbance.
-
-
Procedure:
-
Recombinant MASP-2 is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the peptide substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C), and the fluorescence or absorbance is measured at regular intervals.
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Narsoplimab: Clinical Trial Protocol for HSCT-TMA (NCT02222545)
Narsoplimab has been evaluated in a pivotal single-arm, open-label clinical trial for the treatment of hematopoietic stem-cell transplantation–associated thrombotic microangiopathy (HSCT-TMA).[5][6]
-
Study Design: A phase 2, single-arm, open-label study.[8]
-
Patient Population: Adult patients with a diagnosis of HSCT-TMA.[6]
-
Intervention: Patients received intravenous narsoplimab once weekly for a planned duration of 4 to 8 weeks.[6]
-
Primary Endpoint: The primary efficacy endpoint was the response rate, defined by improvement in both laboratory markers of TMA (platelet count and lactate (B86563) dehydrogenase) and clinical status (organ function or freedom from transfusion).[6]
-
Key Assessments:
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a MASP-2 inhibitor.
Caption: A typical preclinical evaluation workflow.
Conclusion
This compound and narsoplimab represent two distinct approaches to inhibiting MASP-2. Narsoplimab, as a monoclonal antibody, demonstrates high target specificity and potent inhibition of the lectin pathway, with promising clinical data in HSCT-TMA.[6] this compound, a small molecule, offers the potential advantages of oral administration but exhibits a broader inhibitory profile and has yet to progress to clinical trials. The choice between these or other MASP-2 inhibitors will depend on the specific therapeutic application, desired selectivity, and route of administration. Further research, particularly on the in vivo efficacy and safety of small molecule inhibitors like this compound, is warranted to fully understand their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTMT2: citation list [m2.mtmt.hu]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. How is Complement Activated in Lectin Pathway - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. EP3058951A1 - Compositions and methods of inhibiting masp-1 and/or masp-2 and/or masp-3 for the treatment of various diseases and disorders - Google Patents [patents.google.com]
- 8. Small Molecule Inhibitors of Mannan-Binding Lectin-Associated Serine Proteases-2 and-3 | CoLab [colab.ws]
- 9. mybiosource.com [mybiosource.com]
Masp-2-IN-1: A Comparative Guide to its Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Masp-2-IN-1, a small molecule inhibitor of Mannan-binding Lectin-Associated Serine Protease 2 (MASP-2), with other proteases. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound for their specific applications.
Selectivity Profile of this compound
This compound, also known as Compound 77, has been identified as a potent inhibitor of MASP-2, a key enzyme in the lectin pathway of the complement system. However, its activity is not strictly limited to MASP-2. Experimental data has revealed a degree of cross-reactivity with other proteases, most notably MASP-3.
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various proteases.
| Target Protease | IC50 Value | Notes |
| MASP-2 | 11.4 nM | Potent inhibition of the primary target. |
| MASP-3 | 13.2 µM | Significantly lower potency compared to MASP-2, indicating a degree of selectivity. |
| hERG | 175 µM | Weak inhibitory activity, suggesting potential for off-target effects at higher concentrations. |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Data on the cross-reactivity of this compound with other closely related serine proteases of the complement system, such as MASP-1, C1r, and C1s, is not currently available in the public domain. Further studies are required to establish a more comprehensive selectivity profile.
Signaling Pathway of Lectin-Mediated Complement Activation
The following diagram illustrates the central role of MASP-2 in the lectin pathway of the complement system, which is the primary target of this compound.
Caption: The Lectin Pathway of the Complement System and the inhibitory action of this compound on MASP-2.
Experimental Protocols
Detailed experimental protocols for the determination of the IC50 values for this compound are not publicly available. However, a general methodology for assessing the inhibitory activity of compounds against serine proteases like MASP-2 and MASP-3 is outlined below. This protocol is provided for informational purposes and may not reflect the exact procedure used for this compound.
General Protocol for In Vitro Protease Inhibition Assay (Fluorometric)
-
Reagents and Materials:
-
Recombinant human MASP-2 or MASP-3 enzyme.
-
Fluorogenic peptide substrate specific for the respective MASP enzyme.
-
Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and salt concentrations).
-
This compound (or other test compounds) at various concentrations.
-
96-well black microplates.
-
Fluorometric microplate reader.
-
-
Experimental Workflow:
Caption: A generalized workflow for determining the IC50 of an inhibitor against a target protease.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the MASP enzyme to the wells of a 96-well microplate.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a potent inhibitor of MASP-2 with a significant, though less potent, cross-reactivity with MASP-3. Its weak interaction with hERG suggests a potential for off-target effects that should be considered in experimental design. The lack of data on its activity against other key complement proteases like MASP-1, C1r, and C1s highlights a gap in its selectivity profile. Researchers should exercise caution and may need to perform their own selectivity profiling to fully characterize the suitability of this compound for their specific research needs. The provided general experimental protocol can serve as a starting point for such in-house validation.
Confirming Lectin Pathway Inhibition: A Comparative Guide to Masp-2-IN-1 and Other MASP-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The lectin pathway of the complement system is a critical component of innate immunity, but its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Central to this pathway is the mannan-binding lectin-associated serine protease-2 (MASP-2), making it a key therapeutic target. This guide provides a comparative analysis of Masp-2-IN-1, a small molecule inhibitor, alongside other notable MASP-2 inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and application of these research tools.
The Lectin Pathway and the Role of MASP-2
The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs) like mannose-binding lectin (MBL) or ficolins to carbohydrate patterns on the surface of pathogens or damaged host cells.[1] This binding event leads to the activation of MASP-2, a serine protease that subsequently cleaves complement components C4 and C2.[2] This cleavage initiates a cascade culminating in the formation of the C3 convertase (C4b2a), a crucial amplification step, and ultimately the assembly of the membrane attack complex (MAC), which lyses target cells.[2] Given its pivotal role, specific inhibition of MASP-2 offers a targeted approach to modulate the lectin pathway without compromising the other complement activation routes, the classical and alternative pathways.[3]
Comparative Analysis of MASP-2 Inhibitors
A variety of molecules have been developed to specifically inhibit MASP-2, ranging from small molecules to monoclonal antibodies and peptide inhibitors. This section compares the inhibitory potency of this compound (represented by potent small molecule inhibitors) with other well-characterized MASP-2 inhibitors.
Quantitative Data on Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for selected MASP-2 inhibitors. These values provide a quantitative measure of their potency in inhibiting MASP-2 activity and lectin pathway activation.
| Inhibitor Class | Inhibitor Name | Target | Ki (nM) | IC50 (nM) | Key Characteristics |
| Small Molecule | Representative Small Molecule Inhibitors (e.g., EVO24) | Human MASP-2 | 0.28 | 6.6 (Lectin Pathway C3 deposition) | High potency and specificity for the lectin pathway. |
| Monoclonal Antibody | Narsoplimab (OMS721) | Human MASP-2 | 0.062 (zymogen), 0.089 (active) | ~1 (dilute serum), ~3.4 (90% serum) | High affinity and specificity, targeting a non-catalytic domain.[1][4][5] |
| Peptide Inhibitor | SGMI-2 | Human MASP-2 | 6 | ~66 (Lectin Pathway C5b-9) | Monospecific inhibitor with no measurable effect on MASP-1.[6][7] |
| Peptide Inhibitor | TFMI-2a | Human MASP-2 | - | 11-406 (Lectin Pathway C3/C4 deposition) | Potent and selective lectin pathway inhibitors based on a human inhibitor scaffold.[8] |
| Peptide Inhibitor | SFMI-2 | Human MASP-2 | 180 | 819 (Lectin Pathway C3 deposition) | First-generation peptide inhibitor.[9] |
Experimental Protocols for Assessing Lectin Pathway Inhibition
Accurate assessment of lectin pathway inhibition is crucial for the characterization of inhibitors. The following are detailed protocols for key in vitro assays used to measure the functional consequences of MASP-2 inhibition.
C4 Deposition Assay (ELISA-based)
This assay measures the cleavage of C4 by MASP-2, a proximal step in the lectin pathway.
Materials:
-
96-well microtiter plates
-
Mannan (B1593421) (from Saccharomyces cerevisiae)
-
Bovine Serum Albumin (BSA)
-
Normal Human Serum (NHS)
-
MASP-2 inhibitor (e.g., this compound)
-
Purified C4 protein
-
Anti-C4b antibody (primary antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 10 µg/mL mannan in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Incubation: Prepare serial dilutions of the MASP-2 inhibitor in a suitable buffer. Add the diluted inhibitor to the wells.
-
Serum Addition: Add diluted NHS (e.g., 1:100 in a buffer that supports lectin pathway activation) to the wells containing the inhibitor. Incubate for 1 hour at 37°C to allow for MASP-2 activation and C4 cleavage.
-
Washing: Wash the plate five times with wash buffer.
-
Primary Antibody Incubation: Add anti-C4b antibody diluted in blocking buffer to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
C3 Deposition Assay (Flow Cytometry-based)
This assay quantifies the deposition of C3b, a central event in all complement pathways, on a target surface.
Materials:
-
Saccharomyces cerevisiae (yeast) or other suitable target cells
-
Normal Human Serum (NHS)
-
MASP-2 inhibitor
-
GVB++ buffer (Gelatin Veronal Buffer with Ca2+ and Mg2+)
-
Anti-C3b-FITC conjugated antibody (or a primary anti-C3b and a fluorescently labeled secondary antibody)
-
Flow cytometer
Procedure:
-
Target Preparation: Wash yeast cells with GVB++ buffer and adjust to a concentration of 1x108 cells/mL.
-
Inhibitor and Serum Incubation: In a microcentrifuge tube, mix diluted NHS (e.g., 10%) with the desired concentration of the MASP-2 inhibitor.
-
Activation: Add the yeast cell suspension to the serum/inhibitor mixture and incubate for 30 minutes at 37°C with gentle shaking to allow for complement activation and C3b deposition.
-
Washing: Centrifuge the cells and wash twice with cold GVB++ buffer to remove unbound serum components.
-
Staining: Resuspend the cell pellet in a solution containing the anti-C3b-FITC antibody and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold GVB++ buffer.
-
Analysis: Resuspend the final cell pellet in buffer suitable for flow cytometry and analyze the fluorescence intensity of the cell population. A decrease in fluorescence intensity compared to the untreated control indicates inhibition of C3 deposition.
C5b-9 (MAC) Formation Assay (ELISA-based)
This assay measures the terminal outcome of the complement cascade, the formation of the membrane attack complex. Commercial kits, such as the Wieslab® Complement System Screen, are often used for this purpose.[6][8]
Materials:
-
Wieslab® Lectin Pathway ELISA kit or similar, which typically includes:
-
Mannan-coated microtiter strips
-
Diluent buffer specific for the lectin pathway
-
Positive and negative controls
-
Alkaline phosphatase-conjugated anti-C5b-9 antibody
-
Substrate and stop solution
-
-
MASP-2 inhibitor
Procedure (based on a typical kit protocol):
-
Sample Preparation: Dilute the test serum and controls in the provided lectin pathway-specific diluent. Prepare serial dilutions of the MASP-2 inhibitor in the diluted serum.
-
Incubation: Add 100 µL of the inhibitor-treated serum samples and controls to the mannan-coated wells. Incubate for 60-70 minutes at 37°C.
-
Washing: Wash the wells three times with the provided wash buffer.
-
Conjugate Addition: Add 100 µL of the alkaline phosphatase-conjugated anti-C5b-9 antibody to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the wells three times with the wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature.
-
Stopping Reaction: Add 100 µL of the stop solution to each well.
-
Measurement: Read the absorbance at the wavelength specified in the kit manual (typically 405 nm). The amount of C5b-9 formed is proportional to the absorbance, and a decrease in absorbance indicates inhibition of the lectin pathway.
Visualizing the Lectin Pathway and Inhibition
The following diagrams illustrate the lectin pathway signaling cascade and the experimental workflow for assessing inhibitor efficacy.
Caption: The Lectin Pathway of Complement Activation and Point of MASP-2 Inhibition.
Caption: General Experimental Workflow for Assessing MASP-2 Inhibitor Potency.
References
- 1. Novel Antibody-independent Method to Measure Complement Deposition on Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Novel method for detecting complement C3 deposition on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3b Deposition Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
- 6. Novel assays to assess the functional capacity of the classical, the alternative and the lectin pathways of the complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]
- 8. biozol.de [biozol.de]
- 9. Distinction of early complement classical and lectin pathway activation via quantification of C1s/C1-INH and MASP-1/C1-INH complexes using novel ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing MASP-2 Inhibition: A Comparative Guide for Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Mannan-binding lectin-associated serine protease-2 (MASP-2) inhibition in various preclinical disease models, with a focus on ischemia-reperfusion injuries. While direct comparative data for the specific small molecule Masp-2-IN-1 is limited in publicly available literature, this document leverages data from other MASP-2 inhibitors, such as the monoclonal antibody narsoplimab and other experimental agents, to evaluate the therapeutic potential of targeting this key enzyme of the lectin complement pathway. The performance of MASP-2 inhibition is contrasted with alternative therapeutic strategies where data is available.
The Role of MASP-2 in the Lectin Pathway
The lectin pathway is a crucial component of the innate immune system, activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). MASP-2 is the effector enzyme of this pathway, and its activation leads to a cascade of inflammatory responses.[1][2] Inhibition of MASP-2 is a targeted approach to mitigating the detrimental effects of lectin pathway overactivation in various pathological conditions, without blocking the classical (antibody-dependent) complement pathway, which is vital for adaptive immunity.[3]
Efficacy in Preclinical Disease Models
Renal Ischemia-Reperfusion Injury (IRI)
Renal IRI is a significant cause of acute kidney injury, often occurring during transplantation and surgery. The lectin pathway is implicated in the pathogenesis of renal IRI.
Comparative Efficacy Data:
| Therapeutic Agent | Model | Key Efficacy Endpoints | Reference |
| EVO24L (MASP-2 Inhibitor) | Mouse unilateral warm renal IRI | - Significantly reduced serum creatinine (B1669602) and urea- Decreased tubular injury, inflammatory cell infiltration, and complement deposition (C3d, C4d, C9)- Lowered plasma C5a, hyaluronan, IL-6, and TNF-α | [4][5] |
| Anti-MASP-2 Antibody | Mouse kidney transplant model | - Improved kidney function in MASP-2 deficient recipients- Reduced C3 deposition and IRI | [6] |
| C1-Inhibitor | Mouse renal IRI | - Protective effects observed, indicating involvement of classical and/or lectin pathways | [5] |
| Anti-Factor B Antibody | Mouse renal IRI | - Protection from renal IRI, suggesting a role for the alternative pathway | [5] |
Experimental Protocol: Mouse Model of Unilateral Warm Renal IRI with EVO24L
-
Animal Model: Male C57BL/6 mice.
-
Procedure: A unilateral nephrectomy of the right kidney was performed. After a recovery period, the left renal pedicle was clamped for 30 minutes to induce ischemia.
-
Treatment: EVO24L was administered intraperitoneally (600 mg/kg) 2 hours before ischemia and intravenously (300 mg/kg) immediately after reperfusion. The control group received a vehicle.
-
Assessments: Serum creatinine and urea (B33335) levels were measured at 24 hours post-reperfusion. Kidney tissue was collected for histological analysis (tubular injury score) and immunofluorescence staining for complement components and inflammatory markers. Plasma levels of cytokines were also measured.[5]
Ischemic Stroke
The lectin pathway is a key contributor to the inflammatory damage following an ischemic stroke.
Comparative Efficacy Data:
| Therapeutic Agent | Model | Key Efficacy Endpoints | Reference |
| Anti-MASP-2 Antibody (OMS721 derivative) | Mouse transient middle cerebral artery occlusion (tMCAO) | - Significantly reduced neurological deficits at 48 hours- Significantly smaller brain infarct size compared to control | [3] |
| Anti-MASP-2 Antibody | Mouse tMCAO | - Significantly reduced neurological deficits and infarct volumes at 48 hours- Attenuated C3 deposition and reduced pro-inflammatory microglia | [1][7] |
| MASP-2 Gene Deletion | Mouse tMCAO | - Significantly reduced neurological deficits and infarct sizes compared to wild-type mice | [3] |
Experimental Protocol: Mouse Model of tMCAO with Anti-MASP-2 Antibody
-
Animal Model: Wild-type mice.
-
Procedure: Focal cerebral ischemia was induced by transient middle cerebral artery occlusion.
-
Treatment: An inhibitory anti-MASP-2 antibody (10 mg/kg) or an isotype control antibody was administered intraperitoneally at multiple time points: 7 and 3.5 days before ischemia, and once more at the time of reperfusion.[7]
-
Assessments: Neurological deficits were evaluated at 48 hours post-tMCAO using a standardized scoring system. Brains were harvested for infarct volume measurement using cresyl violet staining. Immunohistochemistry was performed to assess C3 deposition and microglial activation.[1][7]
Traumatic Brain Injury (TBI)
Following TBI, the lectin pathway contributes to neuroinflammation and secondary injury.
Comparative Efficacy Data:
| Therapeutic Agent/Strategy | Model | Key Efficacy Endpoints | Reference |
| Anti-MASP-2 Antibody | Mouse controlled cortical impact (CCI) | - Reduced sensorimotor and cognitive deficits up to 5 weeks post-TBI- Reduced lesion size | [2] |
| MASP-2 Gene Deletion | Mouse CCI | - Best recovery among various lectin pathway gene deletions- Reduced sensorimotor deficits (33% at 3 weeks, 36% at 4 weeks)- Higher neuronal density in the lesioned cortex (31.5% increase) | [8][9] |
| Anti-MASP-1 Antibody | Mouse CCI | - No significant improvement in cognitive deficits | [2] |
Experimental Protocol: Mouse Model of TBI with Anti-MASP-2 Antibody
-
Animal Model: Male C57BL/6J mice.
-
Procedure: Traumatic brain injury was induced using a controlled cortical impact device.
-
Treatment: An inhibitory anti-MASP-2 antibody (HG4, a derivative of narsoplimab) or an isotype control antibody was administered intraperitoneally at a dose of 10 mg/kg at 4 and 24 hours post-TBI.[1]
-
Assessments: Sensorimotor function was evaluated weekly for 4 weeks using neuroscore and beam walk tests. Cognitive function was assessed using the Barnes Maze. Brains were harvested at 6 weeks for histopathological analysis, including lesion size and neuronal density.[2][8]
Conclusion
The available preclinical data strongly suggest that inhibition of MASP-2 is a promising therapeutic strategy for mitigating tissue damage in conditions characterized by ischemia-reperfusion injury, such as renal IRI, stroke, and TBI. Across different animal models, MASP-2 blockade consistently leads to improved functional outcomes, reduced tissue damage, and decreased inflammation. While direct evidence for this compound is scarce, the consistent positive results from various MASP-2 inhibitors, including monoclonal antibodies and genetically deficient models, provide a strong rationale for the continued investigation of small molecule inhibitors like this compound. Further studies directly comparing the potency, selectivity, and pharmacokinetic properties of this compound with other MASP-2 inhibitors and alternative therapeutic approaches are warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of mannan-binding lectin associated serine protease (MASP)-2 reduces the cognitive deficits in a mouse model of severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. investor.omeros.com [investor.omeros.com]
- 4. Targeting the complement lectin pathway with a highly specific MASP-2 inhibitor protects against renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the complement lectin pathway with a highly specific MASP-2 inhibitor protects against renal ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannan-binding lectin-associated serine protease 2 is critical for the development of renal ischemia reperfusion injury and mediates tissue injury in the absence of complement C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Masp-2-IN-1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Masp-2-IN-1, a potent inhibitor of mannan-binding lectin-associated serine protease 2 (MASP-2).
Chemical and Safety Data
This compound is a valuable tool for research in the lectin pathway of the complement system. Understanding its properties is the first step toward safe handling.
| Property | Value | Reference |
| Target | MASP-2 | [1] |
| IC50 | 11.4 nM (for MASP-2) | [1] |
| Alternate Target | MASP-3 | [1] |
| IC50 | 13.2 µM (for MASP-3) | [1] |
| Weak Inhibition | hERG | [1] |
| IC50 | 175 µM (for hERG) | [1] |
| Plasma Stability | Poor in mouse plasma (half-life of 4.4 hours) | [1] |
| Storage | Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions. | [1] |
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling similar research-grade chemical compounds should be strictly followed. The following recommendations are based on best practices for laboratory safety.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting. These guidelines are based on standard protocols for Biosafety Level 1 (BSL-1) and Biosafety Level 2 (BSL-2) laboratories.[2]
| PPE Category | BSL-1 Laboratory | BSL-2 Laboratory | Rationale |
| Body Protection | Laboratory Coat | Laboratory Coat (buttoned) | Protects skin and clothing from spills.[2] |
| Hand Protection | Disposable Gloves (Nitrile or Latex) | Disposable Gloves (Nitrile recommended) | Prevents direct skin contact. Nitrile gloves are generally preferred for their chemical resistance.[2] |
| Eye Protection | Safety Glasses | Safety Goggles or Face Shield | Protects eyes from splashes and aerosols.[2][3] |
| Footwear | Closed-toed Shoes | Closed-toed Shoes | Protects feet from spills and falling objects.[2] |
Operational Plan: Handling and Preparation
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify Compound: Confirm that the product label matches the order specifications.
-
Follow Storage Recommendations: Store the compound as recommended on the Certificate of Analysis, typically at room temperature for short-term storage.[1] For long-term storage, refer to the product documentation.
Preparation of Solutions
-
Work in a Ventilated Area: All handling of the powdered form of this compound should be conducted in a chemical fume hood or a designated, well-ventilated area to avoid inhalation of dust particles.
-
Use Appropriate PPE: Wear the recommended personal protective equipment, including a lab coat, gloves, and eye protection.
-
Weighing the Compound: Use a calibrated analytical balance to weigh the desired amount of the compound.
-
Solubilization: Refer to the product's Certificate of Analysis for recommended solvents. Prepare solutions by slowly adding the solvent to the compound to avoid splashing.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Collect Waste: All disposable materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled liquid chemical waste container.
-
Follow Institutional Guidelines: Dispose of all chemical waste in accordance with your institution's and local environmental regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a research setting.
The Lectin Pathway and the Role of MASP-2
This compound inhibits MASP-2, a key enzyme in the lectin pathway of the complement system. Understanding this pathway is crucial for researchers working with this inhibitor. The lectin pathway is initiated by the binding of mannan-binding lectin (MBL) or ficolins to carbohydrates on the surface of pathogens. This binding leads to the activation of MASP-1 and MASP-2. Activated MASP-2 then cleaves C4 and C2 to form the C3 convertase (C4b2a), a critical step in the complement cascade that leads to opsonization, inflammation, and cell lysis.[4][5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. addgene.org [addgene.org]
- 3. eaglebio.com [eaglebio.com]
- 4. Lectin Pathway Enzyme MASP-2 and Downstream Complement Activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MASP-2, the C3 convertase generating protease of the MBLectin complement activating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MASP-1 and MASP-2 Purification Protocol - Creative Biolabs [creative-biolabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
